Product packaging for CPTH6 hydrobromide(Cat. No.:)

CPTH6 hydrobromide

Cat. No.: B10770002
M. Wt: 386.7 g/mol
InChI Key: FTEQRZOKSCOLKS-AAKIMCHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CPTH6 hydrobromide is a potent and cell-permeable histone acetyltransferase (HAT) inhibitor, specifically targeting the Gcn5-related N-acetyltransferase (GNAT) family. This small molecule inhibitor acts by a unique mechanism, forming a covalent adduct with the acetyl-coenzyme A (Ac-CoA) binding site, thereby competitively disrupting histone acetylation processes. Its primary research application lies in the field of epigenetics, where it is used to investigate the functional roles of histone acetylation in gene expression regulation, chromatin remodeling, and DNA damage repair. Researchers utilize this compound to explore its effects on cancer cell proliferation, differentiation, and apoptosis, providing valuable insights into oncogenic pathways and potential therapeutic strategies. It has demonstrated efficacy in inducing apoptosis and autophagy in various cancer cell models, including leukemia and multiple myeloma, making it a crucial tool for in vitro studies aimed at understanding epigenetic dysregulation in disease. The compound is supplied as a hydrobromide salt to enhance its stability and solubility in aqueous buffers for experimental use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17BrClN3S B10770002 CPTH6 hydrobromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17BrClN3S

Molecular Weight

386.7 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[(Z)-(3-methylcyclopentylidene)amino]-1,3-thiazol-2-amine;hydrobromide

InChI

InChI=1S/C15H16ClN3S.BrH/c1-10-2-7-13(8-10)18-19-15-17-14(9-20-15)11-3-5-12(16)6-4-11;/h3-6,9-10H,2,7-8H2,1H3,(H,17,19);1H/b18-13-;

InChI Key

FTEQRZOKSCOLKS-AAKIMCHBSA-N

Isomeric SMILES

CC1CC/C(=N/NC2=NC(=CS2)C3=CC=C(C=C3)Cl)/C1.Br

Canonical SMILES

CC1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)C1.Br

Origin of Product

United States

Synthetic Strategies and Chemical Modifications of Cpth6 Hydrobromide

Retrosynthetic Analysis and Target Molecule Design for CPTH6 Hydrobromide

A retrosynthetic analysis of this compound (I) provides a logical approach to its synthesis by disconnecting the molecule into simpler, commercially available, or readily synthesizable precursors. The primary disconnection is at the hydrazone C=N bond, which is a common and reliable bond formation reaction. This leads to two key synthons: 2-hydrazinyl-4-(4'-chlorophenyl)thiazole (II) and 3-methylcyclopentanone (B121447) (III).

The 2-hydrazinyl-4-(4'-chlorophenyl)thiazole (II) can be further disconnected at the C-N bond of the hydrazinyl group, leading to 2-amino-4-(4'-chlorophenyl)thiazole (IV). The final key disconnection is within the thiazole (B1198619) ring itself, a classic disconnection for a Hantzsch thiazole synthesis. This breaks the thiazole down to thiourea (B124793) (V) and a 2-halo-1-(4'-chlorophenyl)ethanone, such as 2-bromo-1-(4'-chlorophenyl)ethanone (VI).

This retrosynthetic pathway suggests a convergent synthesis where the thiazole core is first constructed and then condensed with the cyclic ketone to form the final product. The hydrobromide salt is typically formed in the final step by treating the free base with hydrobromic acid.

Established Synthetic Routes for this compound Synthesis

Based on the retrosynthetic analysis, established synthetic routes for this compound can be proposed, primarily revolving around the Hantzsch thiazole synthesis and hydrazone formation.

A plausible multi-step total synthesis of this compound is outlined below:

Step 1: Synthesis of 2-Amino-4-(4'-chlorophenyl)thiazole

The synthesis commences with the Hantzsch thiazole synthesis. Thiourea is reacted with 2-bromo-1-(4'-chlorophenyl)ethanone in a suitable solvent, such as ethanol (B145695). The reaction is typically heated to reflux to afford 2-amino-4-(4'-chlorophenyl)thiazole.

Step 2: Diazotization and Reduction to Form 2-Hydrazinyl-4-(4'-chlorophenyl)thiazole

The 2-amino-4-(4'-chlorophenyl)thiazole is then converted to its corresponding hydrazine (B178648) derivative. This is a standard two-step process involving:

Diazotization: The primary amino group is treated with sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

Reduction: The resulting diazonium salt is then reduced to the hydrazine. A common reducing agent for this transformation is tin(II) chloride in concentrated hydrochloric acid.

Step 3: Hydrazone Formation

The synthesized 2-hydrazinyl-4-(4'-chlorophenyl)thiazole is then condensed with 3-methylcyclopentanone. This reaction is typically carried out in a protic solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the reaction. The mixture is heated to drive the reaction to completion, forming the CPTH6 free base.

Step 4: Salt Formation

Finally, the CPTH6 free base is dissolved in a suitable organic solvent, and a solution of hydrobromic acid is added to precipitate this compound.

A representative reaction scheme is shown below: Thiourea + 2-Bromo-1-(4'-chlorophenyl)ethanone → 2-Amino-4-(4'-chlorophenyl)thiazole 2-Amino-4-(4'-chlorophenyl)thiazole → 2-Hydrazinyl-4-(4'-chlorophenyl)thiazole 2-Hydrazinyl-4-(4'-chlorophenyl)thiazole + 3-Methylcyclopentanone → CPTH6 (free base) CPTH6 (free base) + HBr → this compound

StepReactantsReagents/SolventsTypical Conditions
1Thiourea, 2-Bromo-1-(4'-chlorophenyl)ethanoneEthanolReflux
2a2-Amino-4-(4'-chlorophenyl)thiazoleNaNO₂, HCl0-5 °C
2bDiazonium salt intermediateSnCl₂, HClRoom Temperature
32-Hydrazinyl-4-(4'-chlorophenyl)thiazole, 3-MethylcyclopentanoneEthanol, Acetic acid (cat.)Reflux
4CPTH6 (free base)HBr, Ethanol/EtherRoom Temperature

While a full total synthesis is the most likely route, semisynthetic approaches could be envisaged if a closely related precursor were available. For instance, if a derivative of 2-hydrazinyl-4-(4'-chlorophenyl)thiazole with a different substituent on the hydrazine nitrogen were available, it might be possible to cleave this group to reveal the free hydrazine for subsequent condensation. However, given the straightforward nature of the total synthesis, such semisynthetic routes are less common.

The application of green chemistry principles to the synthesis of this compound can enhance its sustainability. Key areas for improvement include:

Solvent Selection: Replacing traditional volatile organic solvents like ethanol with greener alternatives such as water (where feasible), supercritical fluids, or ionic liquids could reduce the environmental impact.

Catalysis: The use of heterogeneous catalysts that can be easily recovered and reused would be beneficial. For the Hantzsch synthesis, solid acid catalysts could be explored.

Energy Efficiency: Employing microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating.

Atom Economy: The Hantzsch synthesis and hydrazone formation are condensation reactions that produce water as a byproduct, which is relatively benign. However, optimizing reaction conditions to maximize yields and minimize side products is crucial for improving atom economy.

Waste Reduction: Minimizing the use of hazardous reagents and developing efficient work-up and purification procedures can reduce waste generation.

Green Chemistry PrincipleApplication in CPTH6 Synthesis
PreventionOptimizing reaction conditions to minimize byproduct formation.
Atom EconomyCondensation reactions have good atom economy.
Less Hazardous Chemical SynthesesExploring alternatives to hazardous reagents like tin(II) chloride.
Designing Safer ChemicalsThe focus of the synthesis is on the target molecule.
Safer Solvents and AuxiliariesUsing water or other green solvents where possible.
Design for Energy EfficiencyEmploying microwave-assisted heating.
Use of Renewable FeedstocksNot directly applicable to this synthesis.
Reduce DerivativesThe proposed synthesis minimizes the use of protecting groups.
CatalysisUsing recyclable catalysts.
Design for DegradationNot a primary focus of the synthesis.
Real-time analysis for Pollution PreventionMonitoring reaction progress to avoid over-running reactions.
Inherently Safer Chemistry for Accident PreventionUsing less volatile and flammable solvents.

Stereoselective Synthesis of this compound and its Stereoisomers

The structure of CPTH6 contains a chiral center at the 3-position of the cyclopentylidene ring. Therefore, CPTH6 exists as a pair of enantiomers. A non-stereoselective synthesis using racemic or achiral starting materials will produce a racemic mixture of these enantiomers. For many biologically active compounds, the different enantiomers can have distinct pharmacological properties. This necessitates the development of stereoselective synthetic methods.

A chiral auxiliary is a chiral compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed.

In the context of CPTH6 synthesis, a chiral auxiliary could be attached to the hydrazine nitrogen of 2-hydrazinyl-4-(4'-chlorophenyl)thiazole before the condensation with 3-methylcyclopentanone. A commonly used class of chiral auxiliaries for hydrazone chemistry are those derived from chiral amines, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP).

A general approach would involve:

Attachment of the Chiral Auxiliary: The chiral auxiliary (e.g., SAMP or RAMP) is reacted with the 2-hydrazinyl-4-(4'-chlorophenyl)thiazole to form a chiral hydrazone precursor.

Diastereoselective Condensation: This chiral hydrazone is then reacted with 3-methylcyclopentanone. The chiral auxiliary directs the approach of the ketone to the hydrazine, leading to the preferential formation of one diastereomer of the resulting hydrazone.

Removal of the Chiral Auxiliary: The chiral auxiliary is then cleaved from the product, yielding the enantiomerically enriched CPTH6. This cleavage is often achieved through hydrolysis or other specific chemical transformations.

The choice of the chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity.

ApproachDescription
Resolution of Racemic Mixture The racemic mixture of CPTH6 can be separated into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the enantiomers.
Asymmetric Synthesis A stereoselective synthesis can be designed to produce predominantly one enantiomer. This can be achieved using a chiral catalyst or a chiral auxiliary.
Chiral Auxiliary Approach A chiral molecule is temporarily attached to one of the reactants to control the stereochemistry of the key bond-forming step. The auxiliary is then removed.

Asymmetric Catalysis for this compound Stereocontrol

The molecular structure of this compound possesses a stereocenter at the 3-position of the cyclopentylidene ring, leading to the potential for stereoisomers. The biological activity of chiral molecules can be highly dependent on their stereochemistry. While specific studies on the asymmetric synthesis of this compound are not extensively reported in publicly available literature, the field of asymmetric catalysis offers a variety of methods to achieve stereocontrol in the synthesis of chiral hydrazones and related compounds.

Transition metal-catalyzed asymmetric hydrogenation of hydrazones stands out as a direct and efficient method for producing chiral hydrazines, which are key precursors. Catalytic systems based on nickel and other transition metals have demonstrated high yields and excellent enantioselectivities in the hydrogenation of cyclic N-acyl hydrazones. Furthermore, asymmetric intramolecular cyclization reactions, mediated by metals like indium, have been successfully employed for the synthesis of chiral cyclic structures from chiral hydrazone derivatives. These established methodologies in asymmetric synthesis provide a strong foundation for the future development of stereoselective routes to specific enantiomers of this compound, which would be crucial for elucidating the structure-activity relationship of its individual stereoisomers.

Chemical Modifications and Analog Synthesis of this compound

To further probe the biological functions of CPTH6 and to develop tools for its study, various chemical modifications and analog syntheses can be envisioned. These modifications aim to create derivatives with enhanced properties, such as improved target engagement, better pharmacokinetic profiles, or the ability to be visualized within a biological system.

Derivatization Strategies for Enhanced Biological Probe Development from this compound

The development of fluorescent probes derived from CPTH6 would enable the visualization of its subcellular localization and interaction with its target proteins. General principles for designing fluorescent probes often involve attaching a fluorophore to the core molecule while ensuring that its biological activity is retained. Strategies could involve synthesizing analogs of CPTH6 with functional groups suitable for conjugation with fluorescent dyes. For instance, introducing an amine or carboxylic acid handle on the cyclopentyl ring or the phenyl moiety would allow for straightforward amide bond formation with a variety of commercially available fluorophores. The choice of fluorophore would depend on the specific imaging application, with options ranging from traditional dyes to those suitable for advanced techniques like two-photon microscopy.

Prodrug Strategies for this compound Design

Prodrug design is a well-established strategy to improve the physicochemical and pharmacokinetic properties of therapeutic agents. For a molecule like this compound, a prodrug approach could be employed to enhance its solubility, membrane permeability, or target-specific activation. One common strategy involves masking polar functional groups with moieties that are cleaved in vivo by specific enzymes to release the active drug. For inhibitors of histone modifying enzymes, prodrugs have been designed to be activated under specific physiological conditions, such as the hypoxic environment of tumors. For CPTH6, a prodrug could be designed by modifying the hydrazone linkage or by introducing a cleavable group on the thiazole or phenyl ring. The design would aim for stability in circulation and efficient conversion to the active CPTH6 at the site of action.

Isotopic Labeling of this compound for Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating the mechanism of action, metabolism, and target engagement of small molecules. The synthesis of isotopically labeled this compound, for example with deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), would facilitate a range of mechanistic studies. Deuterium-labeled analogs are often used in pharmacokinetic studies to track the metabolic fate of a drug without significantly altering its biological activity. The synthesis of such labeled compounds can be achieved by using isotopically labeled starting materials in the synthetic route. For instance, a deuterated version of 3-methylcyclopentanone could be used in the condensation step to introduce deuterium into the cyclopentylidene ring. The precise location of the isotopic label would be guided by the specific research question being addressed.

Process Optimization and Scalability Considerations in this compound Production

The transition from laboratory-scale synthesis to large-scale production of an active pharmaceutical ingredient (API) like this compound requires careful process optimization and consideration of scalability. The primary goals of process chemistry are to develop a safe, robust, cost-effective, and environmentally friendly manufacturing process.

For the synthesis of a thiazole-hydrazone derivative like CPTH6, optimization would focus on several key aspects. Reaction conditions such as solvent, temperature, catalyst, and reaction time for both the thiazole ring formation and the subsequent hydrazone condensation would be systematically evaluated to maximize yield and purity while minimizing reaction time and waste. The choice of reagents would also be critical, favoring those that are readily available, less hazardous, and cost-effective.

Table 1: Key Parameters for Process Optimization of Thiazole-Hydrazone Synthesis

ParameterConsiderations for Optimization
Solvent Green chemistry principles (e.g., use of safer, recyclable solvents), solubility of reactants and products, effect on reaction rate and selectivity.
Temperature Balancing reaction rate with potential for side reactions and degradation. Energy efficiency.
Catalyst Activity, selectivity, cost, ease of removal from the final product. Potential for heterogeneous catalysts for easier separation.
Reactant Stoichiometry Minimizing excess of costly or hazardous reagents.
Work-up & Purification Development of efficient and scalable purification methods (e.g., crystallization over chromatography) to ensure high purity of the API.
Safety Hazard assessment of all reagents, intermediates, and reaction conditions.

The scalability of the synthesis is another critical factor. Reactions that are straightforward on a gram scale may present challenges at the kilogram or multi-kilogram scale, such as issues with heat transfer, mixing, and product isolation. The development of a scalable process for this compound would likely involve moving towards a convergent synthesis strategy, where different fragments of the molecule are synthesized separately and then combined in the final steps. Furthermore, the implementation of continuous flow chemistry could offer significant advantages in terms of safety, consistency, and scalability for certain steps in the synthesis.

Advanced Analytical Methodologies for Cpth6 Hydrobromide Quantification and Characterization

Chromatographic Techniques for CPTH6 Hydrobromide Analysis

Chromatographic methods are central to the separation and quantification of this compound from complex matrices, as well as for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantification and purity assessment of this compound. nih.govsigmaaldrich.com The development of a stability-indicating HPLC method is crucial for analyzing the compound in the presence of its potential degradation products or impurities. researchgate.netijrpc.com

A typical reversed-phase HPLC (RP-HPLC) method can be established for the analysis of this compound. Drawing from methodologies developed for similar thiazole (B1198619) derivatives, a C18 column is a suitable stationary phase. ijrpc.comthno.org The mobile phase composition is a critical parameter to optimize for achieving adequate separation. A gradient elution using a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer, like a phosphate (B84403) buffer or water with an additive like 0.1% trifluoroacetic acid (TFA), is often effective. pensoft.netnih.govmdpi.com The UV detection for this compound can be effectively performed at its maximum absorbance wavelengths (λmax) of 250 nm and 278 nm. caymanchem.comcaymanchem.com

A proposed starting point for method development is presented in the table below. Validation of the method would be performed in accordance with ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness to ensure the method is fit for its intended purpose. acs.org

Table 1: Proposed HPLC Method Parameters for this compound Analysis

ParameterProposed Condition
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detection UV at 250 nm and 278 nm
Injection Volume 10 µL
Column Temperature 25 °C

Gas Chromatography (GC) Applications for Volatile Precursors or Derivatives of this compound

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. While this compound itself is a non-volatile salt, GC can be applied to analyze its volatile precursors or derivatives. For instance, the synthesis of CPTH6 involves precursors such as 3-methylcyclopentanone (B121447), which is a volatile ketone amenable to GC analysis. chemicalbook.com

A standard GC-MS method for a precursor like 3-methylcyclopentanone would typically involve a non-polar or medium-polarity capillary column. The characterization of such precursors is a critical step in ensuring the quality of the final this compound product. farmaciajournal.comfarmaciajournal.com Furthermore, derivatization reactions could potentially be employed to convert CPTH6 into a more volatile form for GC analysis, although this is less common than direct analysis by HPLC.

Chiral Chromatography for Enantiomeric Separation and Purity Assessment of this compound

CPTH6 possesses a stereogenic center, meaning it can exist as a pair of enantiomers. Since the biological activity of enantiomers can differ significantly, the enantiomeric separation and purity assessment are of high importance. chromatographyonline.com Chiral chromatography is the method of choice for this purpose.

Both chiral HPLC and chiral Supercritical Fluid Chromatography (SFC) can be employed for the enantiomeric separation of thiazole derivatives. chromatographyonline.commdpi.com Chiral stationary phases (CSPs) based on polysaccharides, such as derivatized amylose (B160209) and cellulose, have shown broad applicability for the separation of a wide range of chiral compounds, including those with thiazole scaffolds. chromatographyonline.commdpi.com Pirkle-type CSPs have also been used effectively. chromatographyonline.com The selection of the appropriate CSP and mobile phase is determined empirically. For chiral HPLC, normal-phase, polar organic, and reversed-phase modes can be explored. mdpi.com Chiral SFC, using supercritical CO2 with a co-solvent like methanol or ethanol (B145695), often provides faster and more efficient separations. chromatographyonline.com

Table 2: Potential Chiral Stationary Phases for this compound Enantiomeric Separation

CSP TypeSelector Example
Polysaccharide-based Amylose tris(3,5-dimethylphenylcarbamate)
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate)
Pirkle-type (R,R)-Whelk-O 1

Spectroscopic Approaches for this compound Structural Elucidation and Purity Assessment

Spectroscopic techniques provide invaluable information about the molecular structure and connectivity of this compound, serving as orthogonal methods to chromatography for identity and purity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

The 1H NMR spectrum of CPTH6 would be expected to show distinct signals for the protons of the 4-chlorophenyl group, the thiazole ring, the cyclopentyl moiety, and the methyl group. nih.govnih.gov For example, the aromatic protons would appear in the downfield region (typically 7-8 ppm), while the aliphatic protons of the cyclopentyl ring and the methyl group would be found in the upfield region. nih.govmdpi.com The hydrazone N-H proton often appears as a broad singlet at a downfield chemical shift. nih.gov

The 13C NMR spectrum would complement the 1H NMR data, showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the original cyclopentanone (B42830) and the carbons of the aromatic and heterocyclic rings. mdpi.commdpi.com Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between protons and carbons, confirming the complete and unambiguous structure of this compound. thno.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation. When coupled with a chromatographic inlet like HPLC (LC-MS), it becomes a highly sensitive and specific analytical tool. nih.gov

The mass spectrum of CPTH6 would show a molecular ion peak (or pseudomolecular ion, such as [M+H]+ in electrospray ionization) corresponding to its molecular weight. nih.govmdpi.com The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (with 35Cl and 37Cl isotopes) and one bromine atom (with 79Br and 81Br isotopes). The fragmentation pattern in MS/MS analysis can reveal characteristic losses of substructures. For hydrazone-thiazole derivatives, a common fragmentation pathway involves the cleavage of the N-N bond of the hydrazone moiety. farmaciajournal.commdpi.comresearchgate.net Other expected fragment ions could correspond to the chlorophenyl-thiazole portion and the methyl-cyclopentyl group. researchgate.net This fragmentation data serves as a fingerprint for the molecule, aiding in its identification.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. The chemical structure of this compound, 3-methyl-cyclopentanone, 2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone, monohydrobromide, contains several key functional groups that give rise to characteristic spectroscopic signatures.

In an IR spectrum of this compound, one would expect to observe distinct absorption bands corresponding to the various parts of the molecule. The N-H stretching vibrations of the hydrazone and the hydrobromide salt would likely appear in the region of 3400-3100 cm⁻¹. The C-H stretching vibrations of the aromatic (chlorophenyl) and aliphatic (methyl-cyclopentanone) moieties would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=N stretching of the hydrazone and the C=N and C=S vibrations within the thiazole ring are expected in the fingerprint region, typically between 1650 cm⁻¹ and 1400 cm⁻¹. jpionline.orgcdnsciencepub.comacs.orgnih.govnih.gov The presence of the chlorophenyl group would also result in characteristic bands, including a C-Cl stretching vibration at lower wavenumbers.

Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibrations of the aromatic ring and the C=N bond of the hydrazone are typically strong in Raman spectra. rsc.orgethz.chresearchgate.netrsc.org The symmetric vibrations of the thiazole ring would also be Raman active. The alkyne-like vibrations, if any were present, would also give a strong Raman signal. rsc.orgrsc.org By analyzing the positions, intensities, and shapes of the peaks in both IR and Raman spectra, a detailed profile of the functional groups in this compound can be established, confirming its molecular structure.

Table 1: Predicted IR and Raman Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Technique
N-H stretch (Hydrazone, HBr salt) 3400-3100 IR
Aromatic C-H stretch 3100-3000 IR, Raman
Aliphatic C-H stretch 3000-2850 IR, Raman
C=N stretch (Hydrazone) 1650-1590 IR, Raman
C=C stretch (Aromatic) 1600-1450 IR, Raman
Thiazole ring vibrations 1550-1400 IR, Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Quantification of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the analysis of compounds containing chromophores—parts of a molecule that absorb light in the UV-Vis range. The structure of this compound contains extensive conjugation, including the chlorophenyl ring, the thiazole ring, and the hydrazone moiety, which act as a significant chromophore.

The UV-Vis spectrum of this compound exhibits maximum absorbance (λmax) at approximately 250 nm and 278 nm. researchgate.net These absorption bands are attributed to the π→π* electronic transitions within the conjugated system. The position and intensity of these bands can be influenced by the solvent polarity. kbhgroup.intandfonline.com A detailed analysis of the UV-Vis spectrum, often aided by computational methods like Time-Dependent Density Functional Theory (TD-DFT), can provide insights into the electronic structure of the molecule. kbhgroup.incolab.ws

Beyond qualitative analysis, UV-Vis spectroscopy is a primary method for the quantification of this compound. By establishing a calibration curve of absorbance versus concentration at a specific λmax, the concentration of the compound in a solution can be accurately determined according to the Beer-Lambert law. This is crucial for various applications, including dissolution testing and dose uniformity assays. Studies on similar hydrazinyl-thiazole derivatives have shown that UV-Vis spectroscopy is effective for monitoring their properties and reactions. mdpi.com

Table 2: UV-Vis Absorption Data for this compound

Parameter Value Reference
λmax 1 250 nm researchgate.net
λmax 2 278 nm researchgate.net

Electrophoretic Methods for this compound Characterization

Electrophoretic methods separate molecules based on their charge and size in an electric field, offering high-resolution analysis of purity and charge heterogeneity.

Capillary Electrophoresis (CE) for Purity and Charge Analysis of this compound

Capillary Electrophoresis (CE) is a highly efficient separation technique that is well-suited for the analysis of small molecule drugs like this compound. researchgate.netazolifesciences.com In CE, a sample is introduced into a narrow capillary filled with a background electrolyte (BGE). When a high voltage is applied, charged molecules migrate towards the electrode of opposite polarity at different velocities, allowing for their separation.

For this compound, CE can be employed to assess its purity by separating the main compound from any charged impurities. mdpi.com Given that CPTH6 is a basic compound due to the presence of nitrogen atoms in the hydrazone and thiazole moieties, it will be protonated and carry a positive charge in an acidic BGE. This allows for its analysis using capillary zone electrophoresis (CZE), the most common mode of CE. avancebio.comcreative-proteomics.com The purity of the sample can be determined by the relative peak area of the main CPTH6 peak compared to any impurity peaks. CE can also be used to determine the charge-to-size ratio of the molecule and to study its stability under various conditions. The high resolving power and minimal sample consumption make CE a valuable tool in the quality control of this compound. azolifesciences.com

Hyphenated Techniques for Comprehensive this compound Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful approach for the comprehensive analysis of complex mixtures.

LC-MS/MS for Metabolite Identification and Trace Analysis of this compound

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for drug metabolism studies and the identification of trace-level impurities. oulu.fi This technique couples the separation power of liquid chromatography with the high sensitivity and structural elucidation capabilities of tandem mass spectrometry.

In the context of this compound, LC-MS/MS is the method of choice for identifying its metabolites in biological matrices such as plasma, urine, or liver microsomes. nih.govnih.gov The metabolism of thiazole-containing drugs can involve various biotransformations, including oxidation of the thiazole ring, hydroxylation, and conjugation with endogenous molecules like glutathione. uni-duesseldorf.de LC separates the parent drug from its metabolites, which are then introduced into the mass spectrometer. The first stage of mass spectrometry (MS1) provides the molecular weights of the eluted compounds. In the second stage (MS2), selected ions are fragmented to produce a characteristic fragmentation pattern, which helps in the structural elucidation of the metabolites. nih.govshu.ac.uk This detailed metabolic profiling is crucial for understanding the pharmacokinetic and toxicological properties of this compound.

GC-MS for Reaction Monitoring and Impurity Profiling of this compound Synthesis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for monitoring the progress of chemical reactions and for identifying and quantifying impurities in the final drug substance. researchgate.netnih.goviajps.com

During the synthesis of this compound, GC-MS can be used to monitor the consumption of starting materials and the formation of the product in real-time. This allows for the optimization of reaction conditions to maximize yield and minimize the formation of by-products. Furthermore, GC-MS is a powerful tool for impurity profiling. researchgate.netajrconline.org Potential impurities in this compound could include unreacted starting materials, intermediates, or by-products from side reactions. The sample is vaporized and separated by the GC column, and the individual components are then detected and identified by the mass spectrometer based on their mass spectra. The identification of impurities is a critical step in ensuring the quality and safety of the final pharmaceutical product, as mandated by regulatory guidelines. nih.gov

Table 3: Common Analytical Techniques and their Applications for this compound

Technique Application Information Obtained
IR & Raman Spectroscopy Functional Group Identification Confirmation of molecular structure, presence of key functional groups.
UV-Vis Spectroscopy Chromophore Analysis & Quantification Quantification of the compound, information on the conjugated system.
Capillary Electrophoresis (CE) Purity and Charge Analysis Determination of purity, analysis of charged impurities.
LC-MS/MS Metabolite Identification Identification and structural elucidation of metabolites in biological samples.

Validation of Analytical Methods for this compound and its Derivatives

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. ich.orgslideshare.net This process is essential to ensure that the method is suitable for its purpose, providing reliable, reproducible, and accurate data for the quantification and characterization of this compound and its related derivatives. slideshare.net The validation framework is guided by internationally recognized standards, such as those from the International Council for Harmonisation (ICH). ich.orgeuropa.eufda.gov

Method validation demonstrates the suitability of an analytical procedure for its intended use. slideshare.net For a compound like this compound, a thiazole derivative with potential applications in research, robust analytical methods are crucial for determining its purity, stability, and concentration in various matrices. medchemexpress.comcaymanchem.comksbu.edu.tr The validation process encompasses a series of tests to evaluate several key performance characteristics. europa.eu

Specificity and Selectivity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.commonadlabtech.com In chromatography, specificity is demonstrated by the clear separation of the analyte peak from other peaks in the chromatogram. monadlabtech.comchromatographytoday.com Selectivity, a related term, refers to the method's ability to differentiate and quantify the analyte from other substances in the sample. researchgate.netut.ee While the terms are often used interchangeably, specificity can be considered the ultimate level of selectivity. researchgate.net

For this compound, specificity would be established by analyzing samples spiked with potential impurities or known degradation products. The method should be able to distinguish this compound from other structurally similar thiazole derivatives or precursors. chromatographytoday.com This is often demonstrated by showing baseline resolution between the peak for this compound and the peaks of any other components. monadlabtech.com

Linearity and Range

Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. loesungsfabrik.de This is a critical parameter for quantitative assays. According to ICH guidelines, linearity should be evaluated using a minimum of five different concentrations. loesungsfabrik.deeuropa.eu The data is then statistically analyzed, typically using a least-squares regression analysis to determine the correlation coefficient (R), coefficient of determination (R²), slope, and y-intercept of the regression line. loesungsfabrik.deeuropa.eu

The range of an analytical method is the interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision. europa.eu For an assay of an active substance, the typical range is 80% to 120% of the test concentration. europa.eu

Table 1: Example Linearity Data for this compound Analysis by HPLC-UV

Concentration (µg/mL)Peak Area (mAUs) - Replicate 1Peak Area (mAUs) - Replicate 2Peak Area (mAU*s) - Replicate 3Mean Peak Area
10150.5151.2150.8150.8
25375.9376.5377.1376.5
50752.1751.5753.0752.2
751128.01130.11127.51128.5
1001505.31504.11506.51505.3
1201805.81807.21806.41806.5

Linearity Regression Analysis:

Slope: 15.04

Y-Intercept: 0.52

Coefficient of Determination (R²): 0.9998

This table demonstrates a strong linear relationship between the concentration of this compound and the measured peak area over the specified range.

Accuracy

Accuracy represents the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found by the analytical procedure. europa.euscioninstruments.com It is often termed "trueness." elementlabsolutions.com Accuracy is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. elementlabsolutions.comeuropa.eu The ICH guidelines recommend assessing accuracy using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three concentrations with three replicates each). europa.eu

Table 2: Accuracy (Recovery) Data for this compound

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
25.0 (Low)24.899.2%
25.0 (Low)25.1100.4%
25.0 (Low)24.999.6%
Mean (Low) 99.7%
75.0 (Mid)74.599.3%
75.0 (Mid)75.3100.4%
75.0 (Mid)75.1100.1%
Mean (Mid) 99.9%
120.0 (High)119.599.6%
120.0 (High)121.0100.8%
120.0 (High)120.2100.2%
Mean (High) 100.2%

The results indicate high accuracy, with recovery values close to 100% across the analytical range.

Precision

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. elementlabsolutions.comeuropa.eu Precision is evaluated at three levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment. scioninstruments.com

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment. europa.eu

Reproducibility: Assesses precision between different laboratories, often evaluated in inter-laboratory collaborative studies. researchgate.net

Precision is usually expressed as the variance, standard deviation (SD), or relative standard deviation (RSD) of a series of measurements. europa.eu

Table 3: Precision Data for this compound Quantification

LevelConcentration (µg/mL)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6, different day)
Low25.00.85%1.10%
Mid75.00.62%0.95%
High120.00.45%0.78%

Low %RSD values demonstrate that the analytical method is precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. elementlabsolutions.com The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. youtube.com These parameters are crucial for the analysis of impurities or for determining low concentrations of this compound. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Table 4: LOD and LOQ for this compound

ParameterMethodResult (µg/mL)
LOD Based on Signal-to-Noise Ratio (3:1)0.5
LOQ Based on Signal-to-Noise Ratio (10:1)1.5

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. researchgate.netchromatographytoday.com It provides an indication of the method's reliability during normal usage. chromatographytoday.com Robustness is typically evaluated during the development phase of the analytical procedure. ich.orgich.org For an HPLC method, parameters that might be varied include the pH of the mobile phase, mobile phase composition, column temperature, and flow rate. researchgate.netyoutube.com The effect of these variations on the analytical results (e.g., peak area, retention time, resolution) is then evaluated.

Table 5: Robustness Study for this compound HPLC Method

ParameterVariationEffect on Peak Area (% Change)Effect on Retention Time (% Change)System Suitability
Flow Rate 1.0 ± 0.1 mL/min< 1.0%< 5.0%Pass
Mobile Phase pH 3.0 ± 0.2< 1.5%< 2.0%Pass
Column Temperature 30 ± 2 °C< 0.5%< 2.5%Pass
Mobile Phase Composition ± 2% Organic< 2.0%< 4.0%Pass

The minimal impact of these deliberate changes indicates that the method is robust for the analysis of this compound.

Computational and Chemoinformatic Characterization of Cpth6 Hydrobromide

Quantum Chemical Calculations for CPTH6 Hydrobromide Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and reactivity. For a molecule like this compound, these theoretical insights can predict its behavior and interaction with biological targets.

Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis of this compound

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized molecular geometry and to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The optimized geometry provides the most stable three-dimensional arrangement of the atoms in the this compound molecule. This is crucial for understanding how the molecule fits into the binding site of its target enzymes. Key parameters derived from this optimization would include bond lengths, bond angles, and dihedral angles.

The HOMO and LUMO are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. Furthermore, the spatial distribution of these orbitals can indicate the likely sites of electrophilic and nucleophilic attack. An electrostatic potential map, also derivable from DFT calculations, visualizes the charge distribution across the molecule, highlighting electron-rich and electron-poor regions that are crucial for molecular recognition and interaction. researchgate.netresearchgate.net

While specific DFT data for this compound is not publicly available, studies on other thiazole (B1198619) derivatives routinely employ methods like B3LYP with basis sets such as 6-31G(d,p) to obtain such insights. mdpi.com

Table 1: Hypothetical DFT-Calculated Parameters for this compound This table is illustrative and based on typical values for similar organic molecules, as specific data for this compound is not available in the public domain.

Parameter Hypothetical Value Significance
HOMO Energy -6.5 eV Indicates electron-donating capacity
LUMO Energy -1.8 eV Indicates electron-accepting capacity
HOMO-LUMO Gap 4.7 eV Relates to chemical reactivity and stability

Ab Initio Methods for High-Accuracy Energy Calculations of this compound

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, while computationally more demanding than DFT, can provide highly accurate energy calculations and properties for molecules like this compound. Techniques such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to obtain a very precise value for the molecule's total energy, which is a benchmark for its thermodynamic stability. Such high-accuracy calculations are valuable for creating a precise energy profile of the molecule.

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of a molecule over time in a simulated biological environment.

Solvent Interaction Models for this compound Behavior

To understand how this compound behaves in the cellular environment, MD simulations in an aqueous solution are essential. These simulations would model the interactions between the compound and surrounding water molecules. Key outputs would include the radial distribution function, which describes how the density of water molecules varies as a function of distance from different atoms of this compound. This provides insights into the hydration shell of the molecule and its solubility, which are critical for its transport and interaction with biological targets. caymanchem.com The solubility of this compound has been experimentally determined in solvents like DMSO and ethanol (B145695). caymanchem.com

Membrane Permeability Simulations for this compound Cellular Entry Mechanisms

For an intracellular drug to be effective, it must be able to cross the cell membrane. MD simulations are a powerful tool for investigating the mechanisms of membrane permeation. nih.govucsd.edunih.gov A simulation would typically place this compound in a system with a model lipid bilayer. By applying methods such as umbrella sampling or steered MD, the free energy profile (Potential of Mean Force) for moving the molecule from the aqueous environment across the lipid bilayer can be calculated. This profile reveals the energy barriers the molecule must overcome to enter and traverse the membrane, providing a quantitative estimate of its permeability.

Molecular Docking and Ligand-Target Interaction Modeling for this compound

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For this compound, docking studies would be performed with the crystal structures of its known targets, Gcn5 and pCAF. researchgate.net

These simulations would identify the most likely binding pose of this compound within the active site of these enzymes. The results would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. The binding energy, calculated from the docking score, provides an estimate of the binding affinity. This information is invaluable for understanding the molecular basis of its inhibitory activity and for the rational design of more potent and selective inhibitors. While the inhibitory effect of CPTH6 on Gcn5 and pCAF is established, researchgate.netnih.gov specific details of the binding modes from docking studies are not publicly documented.

Table 2: Hypothetical Molecular Docking Results for this compound with pCAF This table is for illustrative purposes, as specific molecular docking data for this compound is not publicly available.

Parameter Hypothetical Finding Implication
Binding Energy -8.5 kcal/mol Suggests a strong and stable binding to the active site.
Key Interacting Residues Tyr612, Cys574, Gly573 Identifies the specific amino acids in pCAF that are crucial for binding the inhibitor.

| Types of Interactions | Hydrogen bond with Tyr612, Hydrophobic interactions with surrounding residues | Elucidates the nature of the chemical forces holding the inhibitor in the active site. |

Identification of Potential Biological Targets via In Silico Screening of this compound

In silico screening methods are instrumental in the early stages of drug discovery for identifying potential biological targets of a compound, thereby reducing the time and cost associated with experimental approaches. nih.govfrontiersin.org For this compound, these computational techniques can help to elucidate its polypharmacology and potential off-target effects.

Research Findings:

Initial studies have identified Gcn5 and pCAF as the primary targets of CPTH6. researchgate.netcreativebiomart.net It has been shown to inhibit the HAT activity of these two enzymes without significantly affecting p300 and CBP HAT activity. dcchemicals.comresearchgate.net This selectivity is a key characteristic of CPTH6.

Computational approaches, such as molecular docking and virtual screening, can be employed to screen large libraries of protein structures to identify other potential binding partners for CPTH6. uni-halle.denih.gov This can reveal unexpected therapeutic opportunities or potential sources of toxicity. For instance, given that CPTH6 induces apoptosis through the mitochondrial pathway, in silico screening could explore its potential interactions with other proteins involved in this process, such as members of the Bcl-2 family. researchgate.netnih.gov

The table below summarizes the known and potential biological targets of this compound.

Target ProteinEvidenceImplication
Gcn5 (KAT2A) Experimental (HAT assay) researchgate.netcreativebiomart.netInhibition of histone acetylation, potential anticancer effects.
pCAF (KAT2B) Experimental (HAT assay) researchgate.netcreativebiomart.netInhibition of histone and non-histone protein acetylation.
p300/CBP Experimental (HAT assay) dcchemicals.comcreativebiomart.netLow to no inhibition, indicating selectivity.
α-tubulin Experimental (Western Blot) nih.govcaymanchem.comInhibition of acetylation, potential disruption of microtubule dynamics.
Histones H3/H4 Experimental (Western Blot) researchgate.netnih.govInhibition of acetylation, leading to chromatin condensation and altered gene expression.

Binding Affinity Prediction and Interaction Hotspot Mapping for this compound

Understanding the binding affinity and identifying key interaction "hotspots" between this compound and its targets is crucial for rational drug design. Computational methods provide valuable insights into these aspects at a molecular level.

Research Findings:

Molecular docking simulations can predict the binding mode and estimate the binding affinity of CPTH6 to its target proteins. beilstein-journals.org These simulations can reveal the specific amino acid residues that form favorable interactions with the compound. For example, the thiazole ring, the chlorophenyl group, and the cyclopentanone (B42830) moiety of CPTH6 likely engage in a combination of hydrophobic, hydrogen bonding, and van der Waals interactions within the active sites of Gcn5 and pCAF.

Fragment hotspot mapping is a computational technique that can identify regions within a protein's binding site that are most likely to contribute to ligand binding. nih.gov By analyzing the interaction energies of small molecular fragments, this method can highlight "hotspots" for hydrogen bond donors, acceptors, and apolar interactions. nih.gov Applying this to Gcn5 and pCAF in complex with CPTH6 would pinpoint the critical interactions driving its binding and selectivity.

The following table illustrates the types of interactions that could be predicted for CPTH6 with its target enzymes.

Interaction TypePotential Interacting Group on CPTH6Potential Interacting Residues on Target
Hydrogen Bonding Hydrazone nitrogen atomsAsp, Glu, Ser, Thr, Gln, Asn
Hydrophobic Interactions Chlorophenyl ring, cyclopentyl ringAla, Val, Leu, Ile, Phe, Trp
Pi-Stacking Thiazole ring, chlorophenyl ringPhe, Tyr, Trp, His

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of this compound Analogs

QSAR and QSPR models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.com These models are powerful tools for predicting the activity of new compounds and for guiding the design of more effective analogs.

Development of Predictive Models for Biological Activity of this compound Derivatives

By synthesizing and testing a series of CPTH6 derivatives, a dataset can be generated to build QSAR models. These models can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for the anti-cancer activity of these compounds.

Research Findings:

While specific QSAR models for CPTH6 derivatives are not extensively reported in the public domain, the principles of QSAR can be applied. For instance, modifications to the chlorophenyl ring, the cyclopentyl group, or the thiazole core could be systematically explored. ksbu.edu.tr A QSAR study would likely reveal that the electronic nature of the substituent on the phenyl ring and the size and shape of the cycloalkyl group are important for activity.

A hypothetical QSAR study might yield an equation like: Biological Activity = c1 * (LogP) + c2 * (Electronic_Parameter) - c3 * (Steric_Hindrance) + Constant

This equation would allow for the prediction of the biological activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com

In Silico Design of Novel this compound Derivatives with Optimized Properties

The insights gained from target identification, binding affinity predictions, and QSAR modeling can be integrated into the in silico design of novel CPTH6 derivatives with improved properties, such as enhanced potency, selectivity, and better pharmacokinetic profiles. mdpi.com

Research Findings:

Computational methods can be used to virtually screen libraries of novel CPTH6 analogs. nih.gov For example, by modifying the cyclopentyl group to other cyclic or acyclic moieties, or by introducing different substituents on the phenyl ring, it is possible to explore a vast chemical space. Docking these virtual compounds into the active sites of Gcn5 and pCAF can predict their binding affinities and guide the selection of the most promising candidates for synthesis. mdpi.com

The table below outlines potential design strategies for optimizing CPTH6 derivatives.

Design StrategyRationalePredicted Outcome
Modify the cyclopentyl group Explore different hydrophobic pockets in the binding site.Improved binding affinity and selectivity.
Substitute the chlorophenyl ring Modulate electronic and steric properties.Enhanced potency and altered pharmacokinetic properties.
Replace the thiazole core Investigate alternative central scaffolds.Novel chemical space and potentially improved drug-like properties.

Cheminformatic Databases and Data Mining for this compound-Related Compounds

Cheminformatic databases are invaluable resources for drug discovery, containing vast amounts of information on chemical structures, properties, and biological activities. neovarsity.org Data mining techniques can be used to extract meaningful patterns and relationships from these databases.

Scaffold Hopping and Bioisosteric Replacement Strategies for this compound

Scaffold hopping and bioisosteric replacement are computational strategies used to design new compounds by replacing the core structure (scaffold) or specific functional groups of a known active molecule with chemically different but functionally similar entities. nih.govresearchgate.net

Research Findings:

For CPTH6, the thiazole-hydrazone core could be considered a starting point for scaffold hopping. Cheminformatics tools can search databases for other scaffolds that can maintain the key pharmacophoric features required for binding to Gcn5 and pCAF. nih.gov This could lead to the discovery of completely new chemical classes of HAT inhibitors with potentially better properties.

Bioisosteric replacement can be applied to various parts of the CPTH6 molecule. For example, the chlorine atom on the phenyl ring could be replaced with other halogens (F, Br, I) or with other electron-withdrawing groups (e.g., CF3, CN) to fine-tune the electronic properties. The cyclopentyl group could be replaced with other cyclic or acyclic alkyl groups to optimize hydrophobic interactions. researchgate.net

The following table provides examples of potential bioisosteric replacements for CPTH6.

Original GroupBioisosteric ReplacementRationale
Chlorine Fluorine, Bromine, TrifluoromethylModulate electronic properties and lipophilicity.
Cyclopentyl Cyclohexyl, Tetrahydropyranyl, IsopropylAlter size, shape, and polarity to improve binding.
Thiazole Oxazole, Pyrazole, TriazoleExplore different heterocyclic cores for novel interactions.

Mechanistic Investigations of Cpth6 Hydrobromide at the Molecular and Cellular Levels

Receptor Binding and Activation Studies of CPTH6 Hydrobromide

Scientific literature to date has not focused on the direct interaction of this compound with G-protein coupled receptors (GPCRs) or ion channels. The primary mechanism of action identified for CPTH6 is through the inhibition of histone acetyltransferase enzymes.

There are no available studies in the reviewed scientific literature that employ radioligand binding assays to determine the binding affinity of this compound for specific cellular receptors. The compound's effects appear to be mediated downstream of enzymatic processes rather than through direct receptor ligation.

Functional assays described in the literature for this compound focus on its effects on cell viability, apoptosis, and enzyme activity. nih.gov There is no evidence from studies using recombinant cell lines to suggest that this compound directly activates GPCRs or modulates the activity of ion channels. frontiersin.orgresearchgate.netnih.govnih.goveurofinsdiscovery.com The compound's cellular effects are consistently attributed to its enzymatic inhibition profile.

Enzyme Kinetics and Inhibition Mechanisms of this compound

The principal molecular targets of CPTH6 are the histone acetyltransferases (HATs) Gcn5 (General control non-depressible 5) and pCAF (p300/CBP-associated factor). nih.govnih.gov CPTH6 exhibits selectivity for these enzymes over other HATs like p300 and CREB-binding protein (CBP). aacrjournals.org

Studies on the kinetics of CPTH6 inhibition suggest a reversible mechanism. The inhibitory effect of CPTH6 on the HAT activity of Gcn5 can be reversed by increasing the concentration of the acetyl-CoA substrate. aacrjournals.org This competitive interaction indicates that the inhibitor does not form a permanent, covalent bond with the enzyme, which is characteristic of a reversible inhibition profile.

The observation that increased concentrations of acetyl-CoA can overcome the inhibitory action of CPTH6 suggests that the compound likely competes with acetyl-CoA for binding to the enzyme's active site. aacrjournals.orgresearchgate.net This mechanism of action points to CPTH6 acting as a competitive inhibitor with respect to acetyl-CoA, rather than mimicking the histone substrate. aacrjournals.org Molecular docking analyses of similar thiazole (B1198619) derivatives support the binding of these compounds within the active sites of pCAF and p300 enzymes. researchgate.netresearchgate.net While specific crystallographic data for a CPTH6-enzyme complex is not detailed, the kinetic data strongly supports an interaction at or near the acetyl-CoA binding pocket of Gcn5 and pCAF. aacrjournals.org

EnzymeEnzyme FamilyEffect of CPTH6 (800 μmol/L)Reference
Gcn5Histone Acetyltransferase (HAT)Significant Inhibition aacrjournals.org
pCAFHistone Acetyltransferase (HAT)Significant Inhibition aacrjournals.org
p300Histone Acetyltransferase (HAT)No Significant Effect aacrjournals.org
CBPHistone Acetyltransferase (HAT)No Significant Effect aacrjournals.org

Modulation of Cellular Signaling Pathways by this compound

As a consequence of its enzymatic inhibition, this compound modulates several crucial cellular signaling pathways, leading to effects on angiogenesis, cell survival, and cytoskeletal organization.

One of the most significant effects of CPTH6 is the induction of apoptosis, primarily through the intrinsic or mitochondrial pathway. nih.gov Treatment with CPTH6 leads to a decrease in the mitochondrial membrane potential, a key event in the initiation of apoptosis. nih.govresearchgate.net This is followed by the release of cytochrome c from the mitochondria into the cytosol. nih.govmdpi.com In the cytosol, cytochrome c participates in the formation of the apoptosome, which leads to the activation of initiator caspases like caspase-9 and subsequently executioner caspases such as caspase-3. researchgate.net The involvement of the Bcl-2 protein family in this process has been demonstrated; overexpression of anti-apoptotic proteins Bcl-2 and Bcl-xL was found to counteract the apoptotic effects of CPTH6. nih.gov

CPTH6 has also been shown to exert anti-angiogenic effects by modulating the Vascular Endothelial Growth Factor (VEGF) signaling pathway. researchgate.netnih.gov In lung cancer cells, CPTH6 treatment reduces the mRNA expression of both VEGF and its receptor, VEGFR2. nih.gov This downregulation of a key pro-angiogenic signaling axis impairs the ability of endothelial cells to form capillary-like networks. nih.gov

Furthermore, CPTH6 affects cytoskeletal dynamics by inhibiting the acetylation of non-histone proteins, notably α-tubulin. nih.govoncotarget.com The compound causes a marked reduction in the acetylation of α-tubulin at the K40 residue. nih.gov Acetylation of tubulin is associated with microtubule stability. embopress.org The reduction in acetylated α-tubulin induced by CPTH6 leads to a reshaping of the cytoskeletal organization and has been linked to the compound's anti-migratory effects on cells. researchgate.netnih.gov

Signaling Pathway/ProcessKey Molecular Effects of CPTH6Cellular OutcomeReference
Intrinsic ApoptosisDecreased mitochondrial membrane potential; Release of cytochrome c; Involvement of Bcl-2 family proteins (Bcl-2, Bcl-xL).Induction of programmed cell death. nih.govresearchgate.net
VEGF SignalingReduced mRNA expression of VEGF and VEGFR2 in cancer cells.Inhibition of angiogenesis. nih.gov
Cytoskeletal DynamicsReduced acetylation of α-tubulin at K40; Reshaping of cytoskeletal organization.Impaired cell migration. researchgate.netnih.gov

Second Messenger System Regulation (e.g., cAMP, Ca2+) by this compound

Current research on this compound has primarily focused on its role as a histone acetyltransferase (HAT) inhibitor. As of the latest available data, there is a lack of direct evidence from published scientific literature to suggest that this compound directly regulates second messenger systems such as cyclic adenosine (B11128) monophosphate (cAMP) or calcium ions (Ca2+). The primary mechanism of action identified for this compound is the inhibition of Gcn5 and pCAF HATs, which leads to downstream effects on gene expression and protein function.

While it is plausible that the cellular changes induced by this compound, such as the induction of apoptosis, could indirectly influence second messenger signaling, dedicated studies to investigate a direct regulatory role are not yet available. Therefore, a definitive statement on the direct impact of this compound on cAMP and Ca2+ signaling pathways cannot be made at this time.

Protein Kinase and Phosphatase Activity Modulation by this compound

This compound's primary mechanism of action is the specific inhibition of the Gcn5 and pCAF histone acetyltransferases (HATs). researchgate.netnih.gov This inhibition of HAT activity is a form of post-translational modification that directly modulates the function of histone proteins. By preventing the acetylation of histones H3 and H4, this compound effectively alters the chromatin structure, leading to changes in gene expression. nih.gov

While this compound is not a direct inhibitor of protein kinases or phosphatases, its impact on histone acetylation has significant downstream consequences for cellular signaling pathways that are heavily regulated by phosphorylation events. The expression levels of various protein kinases, phosphatases, and their upstream regulators can be altered as a result of the epigenetic changes induced by this compound.

For instance, the modulation of the VEGF/VEGFR2 pathway has been observed in response to CPTH6 treatment. researchgate.net This pathway is critically dependent on the activity of receptor tyrosine kinases. By altering the expression of components within this pathway, this compound indirectly influences kinase-mediated signaling cascades that are crucial for processes such as angiogenesis.

Furthermore, the induction of apoptosis by this compound involves the mitochondrial pathway, which is regulated by a complex interplay of pro- and anti-apoptotic proteins, some of which are subject to phosphorylation by protein kinases. nih.gov The expression of key apoptosis-regulating proteins, such as those from the Bcl-2 family, is influenced by the acetylation status of histones, thus linking this compound's primary activity to the modulation of apoptosis-related signaling pathways that are often controlled by kinases. nih.gov

Table 1: Effects of this compound on Protein Activity Modulation

Target Protein/ProcessEffect of this compoundDownstream Consequence
Gcn5/pCAF (HATs)Direct InhibitionDecreased histone H3/H4 acetylation
VEGF/VEGFR2 PathwayIndirect ModulationAltered angiogenesis signaling
Bcl-2 Family ProteinsIndirect Modulation of ExpressionInduction of apoptosis

Gene Expression and Proteomic Profiling in Response to this compound

The inhibition of Gcn5 and pCAF by this compound leads to a state of histone hypoacetylation, which is generally associated with a more condensed chromatin structure and transcriptional repression. nih.gov This epigenetic modification results in significant alterations in gene expression profiles within treated cells.

Studies have demonstrated that this compound treatment leads to a reduction in the acetylation of histone H3 at lysine (B10760008) 18. probechem.com This specific modification is known to be associated with transcriptionally active genes, suggesting that this compound can directly lead to the silencing or downregulation of a subset of genes.

The observed biological effects of this compound, such as cell cycle arrest and apoptosis, are direct consequences of these changes in gene expression. nih.gov For example, the expression of genes involved in cell cycle progression is altered, leading to an accumulation of cells in the G0/G1 phase. nih.gov

Furthermore, the induction of the mitochondrial apoptosis pathway by this compound points to changes in the expression of pro- and anti-apoptotic genes. Specifically, the involvement of Bcl-2 and Bcl-xL has been noted, where overexpression of these anti-apoptotic proteins can counteract the effects of CPTH6. nih.gov This suggests that this compound may downregulate the expression of these survival proteins or upregulate the expression of pro-apoptotic members of the Bcl-2 family.

While comprehensive proteomic studies detailing the global changes in protein expression in response to this compound are not extensively available, the known effects on specific proteins provide insight into the broader proteomic shifts. The decreased acetylation of non-histone proteins, such as α-tubulin, has also been reported, indicating that the impact of this compound extends beyond histone modifications and can directly affect the function and stability of other cellular proteins. nih.govnih.gov

Table 2: Known Gene and Protein Expression Changes in Response to this compound

Gene/ProteinChange in Expression/ActivityAssociated Cellular Process
Histone H3/H4Decreased AcetylationTranscriptional Regulation
α-tubulinDecreased AcetylationCytoskeletal Dynamics
Bcl-2/Bcl-xLModulated Expression/FunctionApoptosis
VEGF/VEGFR2 Pathway ComponentsModulated Expression/FunctionAngiogenesis

Intracellular Localization and Trafficking of this compound

Understanding the subcellular distribution of a compound is crucial for elucidating its mechanism of action. This section explores the current knowledge regarding the intracellular localization and trafficking of this compound.

Fluorescence Microscopy and Live-Cell Imaging Studies of this compound

To date, there are no published studies that have utilized fluorescence microscopy or live-cell imaging to directly visualize the intracellular localization and trafficking of this compound. Such studies would typically involve tagging the compound with a fluorescent probe, a process that can be technically challenging and may alter the compound's biological activity.

However, the known intracellular targets of this compound allow for inferences to be made about its subcellular distribution. The primary targets, the histone acetyltransferases Gcn5 and pCAF, are predominantly located in the nucleus where they act on chromatin. Therefore, for this compound to exert its effects, it must be capable of crossing the plasma membrane and the nuclear envelope to reach its targets in the nucleus.

Subcellular Fractionation and Organelle Specificity of this compound

Similar to the lack of fluorescence microscopy data, there is a scarcity of studies employing subcellular fractionation techniques to quantitatively determine the concentration of this compound in different organelles.

Nevertheless, based on its biological effects, a certain degree of organelle specificity can be inferred. The primary site of action is the nucleus, due to the localization of its main targets, Gcn5 and pCAF. nih.gov The compound's ability to induce apoptosis via the mitochondrial pathway, including causing a decrease in mitochondrial membrane potential and the release of cytochrome c, strongly suggests that this compound or its downstream effectors also localize to the mitochondria. nih.gov

The impairment of autophagy and the reduction of autophagosome turnover also point towards an interaction with the autophagic machinery within the cytoplasm. probechem.com Therefore, while direct evidence is pending, the available data suggests that this compound is a cell-permeable compound that distributes to the nucleus, mitochondria, and cytoplasm to exert its pleiotropic effects.

Bioenergetic and Metabolic Impact of this compound on Cellular Processes

The cellular effects of this compound extend to the fundamental processes of cellular bioenergetics and metabolism. By inducing apoptosis and impairing autophagy, this compound significantly impacts the energy homeostasis of the cell.

A key bioenergetic effect of this compound is its ability to induce apoptosis through the mitochondrial pathway. nih.gov This is characterized by a decrease in the mitochondrial membrane potential (ΔΨm). nih.gov The mitochondrial membrane potential is a critical component of oxidative phosphorylation and ATP synthesis. Its dissipation is a hallmark of mitochondrial dysfunction and a commitment point for apoptosis. The release of cytochrome c from the mitochondria into the cytosol, also induced by this compound, is another indicator of mitochondrial outer membrane permeabilization, which further compromises the organelle's function in energy production. nih.gov

The impairment of autophagy by this compound also has metabolic consequences. probechem.com Autophagy is a crucial cellular process for recycling cellular components and providing metabolites during times of stress or nutrient deprivation. By inhibiting the degradation of autophagosomes, this compound disrupts this recycling process, which can lead to an accumulation of dysfunctional organelles and a deficit in the building blocks necessary for cellular maintenance and energy production.

While direct studies on the effects of this compound on specific metabolic pathways such as glycolysis or the Krebs cycle are limited, the profound impact on mitochondrial integrity and autophagy strongly suggests a significant disruption of cellular metabolism. The induction of apoptosis itself is an energy-dependent process that would further tax the cell's dwindling energy reserves.

Table 3: Bioenergetic and Metabolic Effects of this compound

Cellular ProcessEffect of this compoundConsequence
Mitochondrial Membrane PotentialDecreaseDisruption of Oxidative Phosphorylation
Cytochrome c LocalizationRelease from MitochondriaInduction of Apoptosis
AutophagyImpairment of Autophagosome DegradationDisruption of Cellular Recycling

Table of Compounds

Mitochondrial Function Assessment in Response to this compound

Research has demonstrated that this compound engages the mitochondrial pathway to induce apoptosis, particularly in human leukemia cell lines. nih.gov The integrity and function of mitochondria are critical for cell survival, and their compromise is a key event in the intrinsic apoptotic cascade.

Treatment with CPTH6 has been shown to directly impact mitochondrial integrity. A primary indicator of this is the decrease in mitochondrial membrane potential (ΔΨm). nih.gov The loss of ΔΨm is a crucial step in the apoptotic process, often preceding the release of pro-apoptotic factors from the mitochondria. nih.gov Following the disruption of the mitochondrial membrane potential, CPTH6 treatment leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. nih.gov Cytosolic cytochrome c is a critical signaling molecule that participates in the formation of the apoptosome, which in turn activates downstream caspases and executes the apoptotic program. researchgate.net The release of cytochrome c, therefore, serves as a definitive marker of mitochondrial outer membrane permeabilization and commitment to apoptosis. nih.govnih.gov

ParameterEffect of this compound TreatmentReference
Mitochondrial Membrane Potential (ΔΨm) Decrease nih.gov
Cytochrome c Localization Release from mitochondria to cytosol nih.govresearchgate.net

Glycolysis and Oxidative Phosphorylation Modulation by this compound

While direct studies detailing the specific effects of this compound on glycolysis and oxidative phosphorylation are limited, its mechanism of action as a Gcn5/pCAF inhibitor provides a strong basis for its potential role in metabolic regulation. The Gcn5 acetyltransferase is a key epigenetic regulator and a sensor of cellular energy status, directly linking nutrient availability to gene expression. portlandpress.com

Gcn5 acetylates and consequently inhibits the activity of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis and energy metabolism. springermedizin.denih.gov By inhibiting Gcn5, CPTH6 could potentially lead to reduced acetylation and thereby increased activity of PGC-1α. Enhanced PGC-1α activity is known to drive the expression of genes involved in oxidative phosphorylation and fatty acid oxidation. portlandpress.comnih.gov Therefore, it is mechanistically plausible that CPTH6 could shift cellular metabolism towards a more oxidative state, although this requires direct experimental verification. The enzymatic activity of Gcn5 itself is dependent on the availability of acetyl-CoA, a central metabolite derived from glucose and fatty acid catabolism, further cementing the link between this HAT and cellular metabolic pathways. nih.gov

Investigation of this compound's Role in Cellular Homeostasis and Stress Responses

This compound has been shown to significantly disrupt cellular homeostasis by concurrently modulating the fundamental processes of autophagy and apoptosis.

This compound is a potent inducer of apoptosis in various cancer cell lines, including acute myeloid leukemia. nih.govresearchgate.net The apoptotic process initiated by CPTH6 is characterized by the activation of the intrinsic mitochondrial pathway, leading to the release of cytochrome c, activation of initiator caspases like procaspase-9, and subsequent cleavage of executioner caspases and PARP (Poly (ADP-ribose) polymerase). researchgate.net The induction of apoptosis is often preceded by cell cycle arrest, with studies showing an accumulation of cells in the G0/G1 phase following treatment. nih.gov

Cellular ProcessKey Protein/MarkerEffect of this compound TreatmentReference
Apoptosis Procaspase-9Cleavage (Activation) researchgate.net
Cytochrome cRelease into cytosol nih.gov
PARPCleavage researchgate.net
Autophagy LC3B-IIIncreased levels nih.gov
p62/SQSTM1Accumulation nih.gov
Autophagic FluxBlockage/Impairment nih.gov

The direct role of this compound in regulating oxidative stress responses has not been extensively characterized. However, its primary target, Gcn5, has been implicated in the cellular response to oxidative stress. portlandpress.comnih.gov Studies in yeast have shown that the loss of Gcn5 sensitizes cells to oxidative stress-induced cell death, suggesting Gcn5 plays a protective role. nih.govaacrjournals.org Conversely, in the context of metabolic disease, inhibition of Gcn5 has been shown to prevent vascular oxidative stress and endothelial dysfunction, indicating a context-dependent role. springermedizin.de

Given that both apoptosis and autophagy are intricately linked with oxidative stress, the modulation of these pathways by CPTH6 suggests a potential impact on cellular redox balance. For instance, mitochondrial dysfunction, a key event in CPTH6-induced apoptosis, is a major source of reactive oxygen species (ROS). researchgate.net Furthermore, the impairment of autophagy by CPTH6 could lead to the accumulation of damaged mitochondria, further exacerbating ROS production. While some studies suggest Gcn5 deletion or inhibition can increase ROS accumulation, others demonstrate a protective effect of Gcn5 inhibition against oxidative stress. springermedizin.denih.gov This indicates that the effect of CPTH6 on the oxidative stress response is likely complex and cell-type specific, representing an area that warrants further investigation.

Pre Clinical Pharmacological and Biological Investigations of Cpth6 Hydrobromide in Vitro and in Vivo Animal Models

Cell-Based Phenotypic Screening and High-Throughput Assays for CPTH6 Hydrobromide Activity

Initial investigations into the biological effects of this compound have extensively utilized cell-based phenotypic screening and high-throughput assays. These methods allow for the rapid assessment of the compound's impact on various cellular processes, particularly in cancer cell lines.

Studies have demonstrated that CPTH6 is a specific inhibitor of the Gcn5 and pCAF histone acetyltransferases, while not affecting p300 or CBP HAT activity. dcchemicals.comresearchgate.net This specificity is a key aspect of its mechanism. The inhibition of Gcn5 and pCAF leads to a reduction in the acetylation of histones H3 and H4, as well as α-tubulin, in several leukemia cell lines. nih.govresearchgate.netcreativebiomart.net

The functional consequences of this inhibition are significant. CPTH6 has been shown to reduce cell viability in a concentration- and time-dependent manner across a panel of human cancer cell lines, including acute myeloid leukemia (AML) and non-small cell lung cancer (NSCLC). nih.govnih.gov This reduction in viability is often associated with cell cycle arrest in the G0/G1 phase and the induction of apoptosis. nih.govcreativebiomart.net Furthermore, CPTH6 has been observed to impair autophagy, a cellular recycling process, by affecting the elongation of autophagosomal membranes. creativebiomart.netcaymanchem.com

In the context of NSCLC, CPTH6 has shown a preferential inhibitory effect on lung cancer stem-like cells (LCSCs) compared to established NSCLC cell lines. nih.govnih.gov This is a noteworthy finding, as cancer stem cells are believed to play a crucial role in tumor initiation, progression, and therapeutic resistance. nih.govresearchgate.net The growth inhibitory effect in LCSCs is primarily driven by the induction of apoptosis. nih.govnih.gov

High-throughput screening approaches have been instrumental in identifying the selective nature of CPTH6 and its impact on cancer cell phenotypes. nih.gov These assays have confirmed its ability to induce cell death and inhibit the growth of various tumor cell types. researchgate.net

Primary Cell Culture Models for Investigating this compound (e.g., neuronal cultures, immune cells)

The investigation of this compound has extended to primary cell culture models to understand its effects on non-cancerous cells and more physiologically relevant systems. While much of the research has focused on cancer cell lines, studies have utilized peripheral blood mononuclear cells (PBMNCs) as a normal cell counterpart to assess the selective cytotoxicity of thiazole (B1198619) derivatives. ksbu.edu.tr This allows for a direct comparison of the compound's effects on malignant versus healthy cells. ksbu.edu.tr

In the context of cancer research, patient-derived lung cancer stem-like cells (LCSCs) represent a critical primary cell model. nih.govnih.gov Research has shown that CPTH6 preferentially targets these cells, inducing apoptosis and reducing their viability more effectively than in established cancer cell lines. nih.govnih.gov Furthermore, the differentiated progeny of these LCSCs were found to be more resistant to CPTH6, highlighting the compound's specific action on the undifferentiated, stem-like population. nih.govnih.gov

While specific data on the effects of CPTH6 on neuronal or a wide range of immune cell cultures is not extensively detailed in the provided search results, the use of primary cells like PBMNCs and patient-derived cancer stem cells underscores the importance of these models in pre-clinical evaluation. nih.govnih.govksbu.edu.tr

Ex Vivo Tissue and Organ Perfusion Studies with this compound

Ex vivo studies, which involve the use of tissues or organs outside of the living organism, provide a valuable intermediate step between in vitro cell culture and in vivo animal models. These approaches allow for the investigation of a compound's effects in the context of intact tissue architecture and cellular heterogeneity.

Tissue Slice Electrophysiology and Neurotransmitter Release Studies with this compound

There is no information within the provided search results detailing the use of tissue slice electrophysiology or neurotransmitter release studies to investigate the effects of this compound. The primary focus of the available research is on its anti-cancer properties through the inhibition of histone acetyltransferases. dcchemicals.comnih.gov

Invertebrate Model Systems for Fundamental Biological Investigations of this compound

The use of invertebrate model systems, such as Caenorhabditis elegans and Drosophila melanogaster, for fundamental biological investigations of this compound has not been reported in the current scientific literature.

C. elegans for Longevity and Stress Response Studies related to this compound

There are no published studies on the effects of this compound on longevity or stress response pathways in the nematode Caenorhabditis elegans.

Drosophila melanogaster for Genetic Pathway Elucidation relevant to this compound

There is no available research documenting the use of the fruit fly, Drosophila melanogaster, to elucidate genetic pathways relevant to the action of this compound.

Development of Mechanistic Biomarkers for this compound Activity

The development of mechanistic biomarkers for the novel histone acetyltransferase (HAT) inhibitor, this compound, is fundamental to understanding its molecular mechanism of action and preclinical activity. These biomarkers are essential for confirming target engagement, elucidating the downstream biological consequences of HAT inhibition, and potentially guiding future therapeutic strategies. Research efforts have centered on identifying distinct molecular fingerprints of this compound activity through transcriptomic, proteomic, and metabolomic analyses.

Transcriptomic and Proteomic Biomarkers for this compound Action

This compound is a thiazole derivative that selectively inhibits the lysine (B10760008) acetyltransferase (KAT) activity of Gcn5 (General control non-depressible 5) and pCAF (p300/CBP-associated factor), while not affecting other HATs like p300 or CBP. aacrjournals.orgdcchemicals.com This inhibitory action forms the basis for its primary biomarker profile.

Direct Proteomic Biomarkers: The most direct biomarker of CPTH6 activity is the reduction in histone acetylation. As a Gcn5/pCAF inhibitor, CPTH6 blocks the transfer of acetyl groups to histone proteins. aacrjournals.org Studies have consistently demonstrated that treatment with CPTH6 leads to a significant decrease in the acetylation of histone H3 and histone H4 in various cancer cell lines. aacrjournals.orgresearchgate.netnih.gov Specifically, a reduction in H3K9ac (acetylation of lysine 9 on histone H3) is a well-documented downstream effect of GCN5 inhibition by CPTH6. nih.gove-century.us Beyond histones, CPTH6 has also been shown to decrease the acetylation of the non-histone protein α-tubulin. aacrjournals.orgresearchgate.net

Downstream Transcriptomic and Proteomic Changes: The inhibition of Gcn5/pCAF and subsequent histone hypoacetylation leads to widespread changes in gene expression, which can be monitored at both the transcript (mRNA) and protein levels. These changes are often linked to the induction of apoptosis (programmed cell death) and cell cycle arrest.

In multiple myeloma cells, for example, CPTH6 treatment reduces the protein levels of the oncogenes MYC and MAF. biorxiv.org Similarly, in non-small cell lung cancer (NSCLC) cells, inhibiting GCN5 activity with CPTH6 represses c-MYC protein expression. e-century.us The compound's induction of apoptosis is associated with the modulation of apoptosis-regulating proteins. nih.gov This includes the release of cytochrome c from the mitochondria and changes in the levels of Bcl-2 family proteins, which are critical regulators of the mitochondrial apoptotic pathway. nih.gov Furthermore, treatment with CPTH6 can lead to an accumulation of cells in the G0/G1 phase of the cell cycle, indicating an arrest in cell proliferation. nih.govglpbio.com

The table below summarizes key transcriptomic and proteomic biomarkers identified in preclinical studies of this compound.

Table 1: Interactive Table of Selected Transcriptomic and Proteomic Biomarkers for this compound

Biomarker Type Biomarker Observed Change Cellular Process Affected Reference
Proteomic Acetylated Histone H3 (Ac-H3) Decrease Epigenetic Gene Regulation aacrjournals.orgresearchgate.net
Proteomic Acetylated Histone H4 (Ac-H4) Decrease Epigenetic Gene Regulation aacrjournals.orgnih.gov
Proteomic Acetylated α-tubulin Decrease Cytoskeletal Dynamics, Autophagy aacrjournals.orgresearchgate.net
Proteomic c-MYC Decrease Gene Transcription, Cell Proliferation e-century.usbiorxiv.org
Proteomic MAF Decrease Oncogenic Signaling biorxiv.org
Proteomic Cytochrome c Release from mitochondria Apoptosis nih.gov
Proteomic Bcl-2 Modulation Apoptosis Regulation nih.gov
Transcriptomic GCN5 Target Genes Altered Expression Gene Transcription e-century.us

Metabolomic Signatures Associated with this compound Exposure

The study of metabolomics offers a functional readout of the cellular state and can reveal metabolic vulnerabilities induced by a therapeutic agent. While direct metabolomic studies specifically on CPTH6 are not as extensively published as proteomic analyses, the mechanism of action of HAT inhibitors provides a strong rationale for predictable metabolic shifts.

Histone acetyltransferases like Gcn5 and pCAF utilize acetyl-CoA as the acetyl group donor for their catalytic activity. mdpi.comacs.org Therefore, inhibiting these enzymes with CPTH6 can influence the cellular pool and utilization of acetyl-CoA, a central hub in cellular metabolism. Acetyl-CoA is a critical metabolite that links glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism.

By extension, inhibitors of histone acetylation can induce a distinct metabolic profile. mdpi.comnih.gov Research on other HAT and histone deacetylase (HDAC) inhibitors has shown significant alterations in central carbon metabolism. mdpi.combiorxiv.org These changes can include decreased glucose uptake and glycolysis, forcing cancer cells to rely on alternative energy sources like amino acid oxidation, which can lead to apoptosis. mdpi.com Integrative analyses combining transcriptomics and metabolomics have shown that HDAC inhibition can suppress metabolic gene expression and reduce flux through amino acid metabolism and nucleotide synthesis pathways. biorxiv.org

Given that CPTH6 competes with acetyl-CoA to bind to Gcn5, it is plausible that its activity would generate distinct metabolomic signatures related to acetyl-CoA-dependent pathways. aacrjournals.org These signatures could serve as biomarkers of target engagement and the downstream metabolic stress induced by the compound.

The table below outlines potential metabolomic signatures based on the known mechanism of HAT inhibitors.

Table 2: Interactive Table of Potential Metabolomic Signatures for this compound

Metabolic Pathway Key Metabolite Potential Change Implication Reference
Central Metabolism Acetyl-CoA Altered flux/availability Direct consequence of HAT inhibition aacrjournals.orgmdpi.com
Glycolysis Glucose Decreased uptake Shift in energy metabolism mdpi.com
Glycolysis Lactate Decreased production Alteration of Warburg effect mdpi.com
Amino Acid Metabolism Various Amino Acids Altered levels Shift to alternative fuel sources mdpi.combiorxiv.org
Nucleotide Synthesis Nucleotide Precursors Decreased synthesis Impaired proliferation biorxiv.org

Structure Activity Relationship Sar Studies of Cpth6 Hydrobromide Analogs

Systematic Modification of the Core Structure of CPTH6 Hydrobromide

The core structure of CPTH6, a (thiazol-2-yl)hydrazone derivative, offers several points for modification to probe the SAR. Key modifications have focused on the cyclopentylidene ring, the thiazole (B1198619) ring, and the pendant 4-chlorophenyl group.

One notable modification involves the replacement of the cyclopentylidene moiety. For instance, opening this ring to an isopropylidene group resulted in the compound 1-(4-(4-chlorophenyl)thiazol-2-yl)-2-(propan-2-ylidene)hydrazine, known as BF1. This analog was found to inhibit the HAT activity of Gcn5 and p300, indicating that the cyclic nature of the cyclopentylidene ring is not an absolute requirement for activity, though it may influence potency and selectivity. nih.gov

Further studies on related (thiazol-2-yl)hydrazone scaffolds, such as analogs of the parent compound CPTH2, have provided additional insights. In one study, new derivatives were synthesized incorporating an arylsulfone moiety. nih.gov These modifications led to compounds with significant inhibitory activity against both p300 and pCAF, with one particular analog, compound 10b, demonstrating the highest activity against both enzymes. nih.gov This suggests that the introduction of a bulky and electron-withdrawing arylsulfone group can be a viable strategy to modulate the activity and selectivity profile of this class of inhibitors.

The following table summarizes the activity of selected (thiazol-2-yl)hydrazone derivatives, highlighting the impact of structural modifications on their HAT inhibitory potential.

CompoundModification from Parent ScaffoldTarget Enzyme(s)Observed Activity
BF1 Cyclopentylidene ring opened to isopropylideneGcn5, p300Inhibitory activity demonstrated nih.gov
Compound 3 Arylsulfone moiety introducedp300, pCAFExcellent inhibitory effect on p300 nih.gov
Compound 4 Arylsulfone moiety introducedp300, pCAFExcellent inhibitory effect on p300 nih.gov
Compound 10b Arylsulfone moiety introducedp300, pCAFHighest activity against both p300 and pCAF in the series nih.gov
Compound 11b Arylsulfone moiety introducedp300, pCAFExcellent inhibitory effect on p300 nih.gov

These findings underscore the importance of systematic structural modifications in elucidating the SAR of CPTH6 and its analogs, paving the way for the design of next-generation HAT inhibitors.

Investigation of Pharmacophore Models for this compound Activity

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For CPTH6 and its analogs, a pharmacophore model would delineate the key hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features that govern its binding to the active site of Gcn5 and pCAF.

While specific, detailed pharmacophore models exclusively developed for CPTH6 are not extensively reported in publicly available literature, general principles of pharmacophore modeling for HAT inhibitors can be applied. The (thiazol-2-yl)hydrazone scaffold itself presents key features: the thiazole ring can participate in aromatic interactions, while the hydrazone linkage provides hydrogen bond donor and acceptor capabilities. The 4-chlorophenyl group likely occupies a hydrophobic pocket within the enzyme's active site.

Computational docking studies on related thiazolyl-hydrazone derivatives have been performed to understand their binding modes with HATs like p300 and pCAF. researchgate.net These studies help to identify crucial binding contacts and inform the development of more refined pharmacophore models. Such models are instrumental in virtual screening campaigns to identify novel, structurally diverse compounds with potential HAT inhibitory activity.

Profiling of this compound Derivatives for Specific Target Selectivity

A key aspect in the development of enzyme inhibitors for therapeutic use is their selectivity for the intended target over other related enzymes. CPTH6 has been identified as an inhibitor of the GNAT (G protein-coupled receptor N-acetyltransferase) family of HATs, specifically Gcn5 and pCAF. nih.gov Studies have shown that CPTH6 exerts a significant inhibitory effect on the HAT activity of both pCAF and Gcn5, while it does not affect the activity of p300 and CBP, which belong to a different HAT family. researchgate.net This indicates a degree of selectivity of CPTH6 for the GNAT family.

The development of derivatives of CPTH6 aims to further enhance this selectivity. As mentioned previously, the synthesis of (thiazol-2-yl)hydrazone derivatives bearing an arylsulfone moiety has yielded compounds with potent activity against p300 and pCAF. nih.gov The differential activity of these analogs against a panel of HAT enzymes would be crucial in determining their selectivity profiles.

The following table summarizes the known selectivity profile of CPTH6.

CompoundTarget FamilySpecific Enzymes InhibitedEnzymes Not Significantly Inhibited
CPTH6 GNATGcn5, pCAF nih.govp300, CBP researchgate.net

Further profiling of a broader range of CPTH6 derivatives against a comprehensive panel of HATs is necessary to establish a more complete understanding of their selectivity and to guide the development of inhibitors with tailored target profiles.

Multi-parametric Optimization Strategies for this compound Analogs

For thiazole-based inhibitors, several MPO strategies can be envisioned. "Hit-to-lead" optimization campaigns for other thiazole-containing compounds have demonstrated the importance of a holistic approach to drug design. nih.gov For CPTH6 analogs, this would involve:

Improving Potency and Selectivity: Guided by SAR studies, medicinal chemists can introduce modifications to enhance binding affinity for Gcn5/pCAF while minimizing interactions with other HATs and off-target proteins.

Enhancing Solubility: The (thiazol-2-yl)hydrazone scaffold is relatively hydrophobic. Introducing polar functional groups or employing formulation strategies can improve aqueous solubility, which is often crucial for oral bioavailability.

Optimizing Metabolic Stability: The metabolic fate of CPTH6 analogs needs to be investigated to identify potential sites of metabolic breakdown. Modifications can then be made to block these metabolic "soft spots" and improve the compound's half-life in the body.

Modulating Permeability: The ability of a drug to cross cell membranes is essential for its efficacy. The lipophilicity and hydrogen bonding capacity of CPTH6 analogs can be fine-tuned to achieve an optimal balance for cell permeability.

Machine learning models and computational ADME predictions are increasingly being used in MPO to guide the design of new analogs with a higher probability of success. nih.gov By integrating data on potency, selectivity, and drug-like properties, researchers can more efficiently navigate the complex landscape of drug discovery and develop optimized CPTH6 analogs with therapeutic potential.

Biotransformation and Pharmacokinetic Profiles of Cpth6 Hydrobromide Pre Clinical

Absorption Characteristics of CPTH6 Hydrobromide in Pre-clinical Models

The initial phase of a compound's journey into the systemic circulation is its absorption from the site of administration. For orally administered drugs, this involves permeation through the intestinal epithelium.

In vitro permeability assays, such as the Caco-2 and Parallel Artificial Membrane Permeability Assay (PAMPA), are standard methods used to predict the intestinal absorption of drug candidates. The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of cells that mimic the intestinal barrier, complete with tight junctions and efflux transporters. The PAMPA model, on the other hand, assesses passive diffusion across an artificial lipid membrane.

Despite the importance of these assays in pre-clinical drug development, a review of the available scientific literature did not yield specific experimental data for this compound from either Caco-2 or PAMPA studies. Therefore, the in vitro permeability characteristics of this compound remain to be publicly reported.

Pre-clinical studies in rodent models provide crucial insights into the in vivo absorption and bioavailability of a drug candidate. Research conducted by Trisciuoglio and colleagues in 2012 investigated the pharmacokinetic profile of CPTH6 in mice. nih.gov In this study, the compound was administered via both intraperitoneal and intravenous routes to assess its absorption and determine its absolute bioavailability.

Following intraperitoneal injection, CPTH6 was rapidly absorbed, reaching a maximum plasma concentration (Cmax) of 15.08 ± 3.01 ng/mL within 45 minutes. The area under the plasma concentration-time curve (AUC) after intraperitoneal administration was 13.07 ± 1.96 ng/mL·h. When administered intravenously, the AUC was 17.18 ± 2.57 ng/mL·h. The ratio of the intraperitoneal AUC to the intravenous AUC revealed an absolute bioavailability of 76%, indicating very high absorption from the peritoneal cavity. nih.gov The study also reported an elimination half-life for CPTH6. nih.gov

One study has also noted the high bioavailability of CPTH6 in mice, which supports the findings of the pharmacokinetic study. nih.gov

Pharmacokinetic Parameters of CPTH6 in Mice

ParameterValueRoute of Administration
Cmax15.08 ± 3.01 ng/mLIntraperitoneal
AUCip13.07 ± 1.96 ng/mL·hIntraperitoneal
AUCiv17.18 ± 2.57 ng/mL·hIntravenous
Absolute Bioavailability (F%)76%-

Data from Trisciuoglio, D., et al. (2012). nih.gov

Distribution Studies of this compound in Animal Tissues

Following absorption, a drug is distributed to various tissues and organs throughout the body. The extent of this distribution influences the compound's efficacy and potential for off-target effects.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique used to quantify drug concentrations in different biological matrices, providing a detailed picture of its tissue distribution.

While in vivo studies have demonstrated that CPTH6 is active in tumor models, suggesting it reaches the tumor tissue, comprehensive tissue distribution studies for this compound using LC-MS/MS have not been reported in the available literature. nih.gov Therefore, the specific distribution profile of CPTH6 in various organs and tissues remains to be elucidated.

The blood-brain barrier (BBB) is a highly selective barrier that restricts the passage of substances from the bloodstream into the central nervous system (CNS). For drugs targeting the brain, the ability to cross the BBB is critical.

There is currently no publicly available data from pre-clinical studies specifically investigating the brain penetration of this compound or its interaction with the blood-brain barrier.

Metabolism and Biotransformation of this compound

The metabolism, or biotransformation, of a drug involves enzymatic modification, primarily in the liver, to facilitate its elimination from the body. Understanding the metabolic pathways and the resulting metabolites is crucial for assessing a drug's safety and efficacy.

Detailed studies on the metabolism and biotransformation of this compound in pre-clinical models have not been published. Consequently, its metabolic pathways and the identity of any potential metabolites are not known at this time.

In Vitro Metabolic Stability in Liver Microsomes and Hepatocytes for this compound

The metabolic stability of a compound is a critical determinant of its pharmacokinetic properties, influencing its half-life and bioavailability. nuvisan.com Standard in vitro assays utilizing liver microsomes and hepatocytes from various species (e.g., mouse, rat, dog, human) are employed to assess this. nuvisan.comspringernature.comdls.com These systems contain a rich complement of drug-metabolizing enzymes. dls.com

In such an assay for this compound, the compound would be incubated with either liver microsomes or hepatocytes. The percentage of the parent compound remaining over time would be quantified, typically by high-performance liquid chromatography-mass spectrometry (HPLC-MS). springernature.com This data would allow for the calculation of key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).

A hypothetical data table for such an experiment is presented below:

Table 1: Hypothetical In Vitro Metabolic Stability of this compound

Species Test System Incubation Time (min) % Parent Compound Remaining Calculated t½ (min) Calculated CLint (µL/min/mg protein)
Mouse Liver Microsomes 60 35 45 15.4
Rat Liver Microsomes 60 28 38 18.2
Dog Liver Microsomes 60 55 75 9.2
Human Liver Microsomes 60 48 65 10.7
Rat Hepatocytes 120 15 55 12.6

Identification of Major Metabolites via High-Resolution Mass Spectrometry for this compound

Following incubation in in vitro systems, identifying the major metabolites of this compound is crucial for understanding its biotransformation pathways. High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose, enabling the determination of the elemental composition of metabolites. nuvisan.com By comparing the mass spectra of the parent compound with those of the metabolites formed, specific metabolic reactions such as oxidation, hydroxylation, glucuronidation, or sulfation can be identified. This information is vital for predicting potential pharmacologically active or toxic metabolites.

Cytochrome P450 (CYP) and Other Enzyme Inhibition/Induction Profiling by this compound

Drug-drug interactions are a significant concern in clinical practice. Therefore, assessing the potential of this compound to inhibit or induce major drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, is essential. nih.gov In vitro assays using human liver microsomes or recombinant CYP enzymes are conducted to determine the inhibitory potential (IC50 values) of this compound against specific CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4). nih.gov Similarly, its potential to induce the expression of these enzymes is typically evaluated in cultured human hepatocytes by measuring changes in mRNA levels and enzyme activity. nih.gov

A hypothetical data table summarizing CYP inhibition findings is shown below:

Table 2: Hypothetical Cytochrome P450 Inhibition Profile of this compound

CYP Isoform IC50 (µM) Inhibition Potential
CYP1A2 > 100 Low
CYP2B6 75 Low
CYP2C9 45 Moderate
CYP2C19 80 Low
CYP2D6 > 100 Low

Excretion Pathways of this compound and its Metabolites

Understanding how this compound and its metabolites are eliminated from the body is a key component of its pharmacokinetic profile.

Renal and Biliary Clearance Mechanisms of this compound in Animal Models

Preclinical studies in animal models, such as rats with cannulated bile ducts, are necessary to quantify the relative contributions of renal and biliary excretion to the total clearance of this compound and its metabolites. Following administration of the compound, urine and bile are collected over a specified period, and the concentrations of the parent compound and its metabolites are measured. This allows for the calculation of renal and biliary clearance rates, providing insight into the primary routes of elimination.

Pharmacokinetic Modeling and Simulation for this compound in Animal Models

Pharmacokinetic modeling uses mathematical models to describe and predict the concentration of a drug in the body over time. allucent.com

Compartmental and Non-Compartmental Analysis of this compound Pharmacokinetics

Following administration of this compound to animal models (e.g., mice, rats), plasma concentrations of the compound are measured at various time points. nih.gov This data can then be analyzed using two main approaches:

Non-Compartmental Analysis (NCA): This model-independent method uses algebraic equations to calculate key pharmacokinetic parameters directly from the plasma concentration-time data. allucent.comresearchgate.net These parameters include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), clearance (CL/F), volume of distribution (Vz/F), and terminal half-life (t½). clinicaltrials.gov

Compartmental Analysis: This method involves fitting the plasma concentration-time data to a specific compartmental model (e.g., one-compartment or two-compartment model) that represents the body as a series of interconnected compartments. datapharmaustralia.com This approach can provide a more detailed description of the drug's distribution and elimination kinetics. datapharmaustralia.com

A hypothetical table of pharmacokinetic parameters derived from a non-compartmental analysis in rats is provided below.

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Dose

Parameter Unit Value
Cmax ng/mL 1500
Tmax h 1.5
AUC(0-last) hng/mL 7500
AUC(0-inf) hng/mL 7850
h 4.2
CL/F L/h/kg 0.25

Allometric Scaling Considerations for Interspecies Extrapolation of this compound

Allometric scaling is a fundamental methodology in preclinical drug development used to predict pharmacokinetic (PK) parameters in humans based on data obtained from various animal species. This empirical approach is built on the principle that many physiological and metabolic processes scale in a predictable manner with body weight across species. nih.gov The relationship is typically described by the power law equation:

Y = aWb

Where:

Y is the pharmacokinetic parameter of interest (e.g., clearance, volume of distribution).

W is the body weight.

a is the allometric coefficient.

b is the allometric exponent.

By plotting the logarithm of the PK parameter against the logarithm of body weight for at least three different animal species, the exponent 'b' and coefficient 'a' can be determined from the slope and intercept of the regression line, respectively. dovepress.comnih.gov This allows for the extrapolation to predict the corresponding parameter in humans. For small-molecule drugs, this method is a cornerstone for selecting the first-in-human dose. berri.esabebooks.com

The predictive accuracy of allometric scaling can be influenced by interspecies differences in drug metabolism, protein binding, and elimination pathways. aacrjournals.org For instance, drugs that are primarily eliminated through renal filtration often scale well, whereas those extensively metabolized by the liver may show greater variability due to differences in enzyme expression and activity across species. nih.gov Correction factors, such as maximum life-span potential (MLP) or brain weight, are sometimes incorporated into the allometric equations to improve the accuracy of predictions, especially for compounds with high hepatic clearance. nih.govnih.gov

Currently, specific preclinical pharmacokinetic data for the histone acetyltransferase (HAT) inhibitor this compound across multiple species is not publicly available. Therefore, a direct allometric scaling analysis for this compound cannot be performed. However, to illustrate the principles and the type of data required, a representative dataset for a related class of compounds, histone deacetylase (HDAC) inhibitors, can be examined.

For example, the HDAC inhibitor Vorinostat (suberoylanilide hydroxamic acid, SAHA) has been studied in several animal species. The pharmacokinetic parameters from these studies are essential for performing an interspecies scaling analysis.

Below is an interactive table showcasing hypothetical pharmacokinetic data for a compound, illustrating the necessary parameters for allometric scaling.

Table 1: Illustrative Pharmacokinetic Parameters for Interspecies Scaling

Animal SpeciesBody Weight (kg)Clearance (CL) (L/hr/kg)Volume of Distribution (Vd) (L/kg)
Mouse0.022.51.8
Rat0.251.81.5
Dog100.51.2
Monkey40.81.3

Note: The data in this table is for illustrative purposes to demonstrate the parameters used in allometric scaling and does not represent actual data for this compound.

The successful application of allometric scaling relies on high-quality pharmacokinetic data from carefully conducted preclinical studies in appropriate animal models. plos.org For a novel compound like this compound, initial studies would need to establish its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) characteristics in species such as mice, rats, and dogs. plos.org The resulting parameters, such as clearance (CL) and volume of distribution (Vd), would then form the basis for the allometric scaling to predict human pharmacokinetics and guide the design of initial clinical trials. nih.govbiomedpharmajournal.org

Advanced Research Methodologies and Technologies Applied to Cpth6 Hydrobromide Research

CRISPR/Cas9 Gene Editing for Target Validation and Pathway Elucidation Relevant to CPTH6 Hydrobromide

The CRISPR/Cas9 system offers a powerful platform for validating the molecular targets of this compound and dissecting the pathways through which it exerts its effects. As a HAT inhibitor, CPTH6 is understood to target GCN5 and pCAF. CRISPR/Cas9 can be employed to create precise knockout cell lines for these genes, allowing researchers to compare the cellular and molecular phenotypes of the knockout cells with those treated with CPTH6. A convergence of phenotypes would provide strong evidence that GCN5 and pCAF are indeed the primary targets responsible for the compound's activity.

Furthermore, research has demonstrated that this compound exhibits anti-angiogenic properties, partly by modulating the VEGF/VEGFR2 pathway. CRISPR-based screening can be utilized to systematically knock out genes within this and other related signaling pathways. nih.govdrugtargetreview.com By treating these knockout cell populations with CPTH6, scientists can identify which genetic deletions confer resistance or sensitivity to the compound, thereby mapping the critical nodes in the pathway affected by HAT inhibition. For instance, a CRISPR screen could reveal that knockout of a specific downstream effector of VEGFR2 signaling abrogates the anti-angiogenic effects of CPTH6, thus elucidating a key component of its mechanism. harvard.edu

A potential experimental design for target validation using CRISPR/Cas9 is outlined below:

Experimental Step Description Expected Outcome
1. Gene Knockout Generate stable knockout cell lines for KAT2A (GCN5) and KAT2B (pCAF) in a relevant cancer cell model (e.g., non-small cell lung cancer) using CRISPR/Cas9.Confirmation of successful gene knockout via Western blot and DNA sequencing.
2. Phenotypic Analysis Compare the proliferation, apoptosis, and angiogenesis-related functions (e.g., cell migration, tube formation) of knockout cells with wild-type cells treated with this compound.The phenotype of KAT2A/KAT2B knockout cells is expected to mimic that of wild-type cells treated with CPTH6, confirming these HATs as the primary targets.
3. Pathway Elucidation Perform a targeted CRISPR screen to knock out key genes in the VEGF signaling pathway in the presence of this compound.Identification of genes whose deletion alters the cellular response to CPTH6, thereby mapping the downstream signaling cascade.

This gene-editing approach provides a definitive method for validating drug targets and unraveling the complex biological pathways modulated by this compound. criver.com

Proteomics and Metabolomics for Systems-Level Understanding of this compound Action

To comprehend the full impact of this compound on cellular function, systems-level approaches like proteomics and metabolomics are indispensable. These "omics" technologies provide a global snapshot of the changes in proteins and metabolites following drug treatment, offering insights far beyond the immediate targets.

Proteomics: Quantitative proteomics, using techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT), can be applied to create a comprehensive inventory of protein expression changes and post-translational modifications (PTMs) induced by CPTH6. acs.org Since CPTH6 inhibits histone acetyltransferases, a key application of proteomics is "acetylomics," a sub-discipline focused on identifying and quantifying acetylation sites across the entire proteome. mdpi.com This can reveal novel non-histone substrates of GCN5 and pCAF that are affected by CPTH6, potentially uncovering new mechanisms for its anti-tumor activity. For example, a decrease in the acetylation of a protein involved in cytoskeletal dynamics could explain the observed effects of CPTH6 on cell migration. nih.gov

Metabolomics: GCN5 is a known regulator of metabolic pathways. mdpi.com Therefore, inhibiting its activity with CPTH6 is likely to cause significant metabolic reprogramming. Untargeted metabolomics, employing mass spectrometry or nuclear magnetic resonance (NMR), can identify and quantify hundreds of metabolites in CPTH6-treated cells. This can reveal shifts in central carbon metabolism, lipid metabolism, or amino acid pathways. Such findings could indicate that CPTH6's efficacy is linked to inducing a state of metabolic stress in cancer cells, a vulnerability that could be exploited therapeutically. A combined transcriptomic and metabolomic analysis following GCN5 knockdown has shown extensive involvement in cellular metabolic processes, providing a strong rationale for applying these techniques to CPTH6 research. mdpi.com

Omics Approach Methodology Key Research Questions Addressed Potential Findings
Quantitative Proteomics SILAC or TMT-based Mass SpectrometryWhich proteins change in abundance after CPTH6 treatment?Identification of up- or down-regulated proteins in apoptosis or angiogenesis pathways.
Acetylomics Immuno-enrichment of acetylated peptides followed by Mass SpectrometryWhich non-histone proteins are de-acetylated by CPTH6? What specific lysine (B10760008) sites are affected?Discovery of novel GCN5/pCAF substrates involved in cancer progression.
Untargeted Metabolomics GC-MS, LC-MS, or NMRHow does CPTH6 alter the metabolic profile of cancer cells?Evidence of induced metabolic stress, such as altered glycolysis or lipid metabolism.

Advanced Imaging Techniques (e.g., PET, SPECT, fMRI) for In Vivo Mechanistic Studies of this compound in Animal Models

To translate in vitro findings into a preclinical setting, advanced in vivo imaging techniques are crucial for non-invasively studying the effects of this compound in animal models. Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and functional Magnetic Resonance Imaging (fMRI) can provide real-time, quantitative data on the drug's pharmacodynamics and efficacy.

Given CPTH6's anti-angiogenic activity, PET and SPECT imaging can be used to monitor changes in tumor vasculature. Radiotracers targeting markers of angiogenesis, such as integrin αvβ3 or VEGFR, can be used to visualize and quantify the reduction in blood vessel formation in tumors of treated animals. nih.govauntminnieeurope.commdpi.com For example, a study could use ⁸⁹Zr-ranibizumab-PET to image VEGF levels in a tumor xenograft model before and after treatment with CPTH6, providing a direct measure of its anti-angiogenic effect in vivo. aacrjournals.org

Furthermore, since CPTH6 has been shown to preferentially target cancer stem cells (CSCs), PET and SPECT can be employed to track this specific cell population. nih.gov By using radiolabeled antibodies against CSC markers (e.g., CD133, EpCAM), researchers can monitor the depletion of the CSC pool within a tumor in response to CPTH6 treatment, offering a powerful biomarker of therapeutic efficacy. mdpi.comsnmjournals.org

In studies involving neuroblastoma models, fMRI can be used to assess tumor perfusion and functional changes. nih.govnih.govbohrium.com This technique can provide detailed anatomical and functional information, helping to evaluate the impact of CPTH6 on the tumor microenvironment in deep-seated locations. researchgate.net

Single-Cell Omics Approaches to Decipher Heterogeneous Cellular Responses to this compound

A key finding in CPTH6 research is its differential effect on various cell populations, particularly its preferential targeting of lung cancer stem-like cells (LCSCs) compared to their differentiated progeny. Single-cell omics, especially single-cell RNA sequencing (scRNA-seq), is an ideal technology to investigate the basis of this heterogeneous response. nih.govrna-seqblog.com

By performing scRNA-seq on a mixed population of cancer cells treated with this compound, researchers can dissect the transcriptomic profiles of individual cells. earlham.ac.uk This allows for the identification of distinct cell subpopulations (e.g., CSCs, progenitor cells, differentiated cells) and an understanding of how each subpopulation responds to the drug. genewiz.com For example, scRNA-seq could reveal that in CSCs, CPTH6 treatment leads to the downregulation of specific self-renewal pathways, while in differentiated cells, compensatory pathways are activated, explaining their relative resistance. pnas.org

This high-resolution analysis can uncover mechanisms of drug resistance that would be obscured in bulk sequencing studies. nih.gov Identifying the transcriptional signatures of sensitive versus resistant cells can lead to the discovery of novel biomarkers to predict patient response and can inform the development of combination therapies designed to overcome resistance.

Single-Cell Technology Application to CPTH6 Research Potential Insights
scRNA-seq Transcriptional profiling of tumor cells treated with CPTH6.Identification of gene expression signatures associated with sensitivity or resistance in cancer stem cells vs. non-stem cells.
scATAC-seq Analysis of chromatin accessibility at the single-cell level.Understanding how CPTH6-induced changes in histone acetylation alter the chromatin landscape differently across heterogeneous cell populations.

Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and development, and their application holds significant promise for this compound research. premierscience.commednexus.orgmdpi.com These computational approaches can accelerate the process of identifying more potent and selective analogs, predicting their properties, and personalizing their application.

ML algorithms can be trained on datasets of known epigenetic drugs to predict the activity of new compounds. chemrxiv.orgchemrxiv.orgnih.gov For CPTH6, which belongs to the thiazole (B1198619) derivative class, quantitative structure-activity relationship (QSAR) models can be built using ML to predict the anti-cancer activity of novel, structurally similar compounds. nih.gov This in silico screening can prioritize the synthesis and testing of the most promising candidates, saving considerable time and resources.

Furthermore, AI can be used for de novo drug design, where generative models create entirely new molecular structures optimized for high affinity and selectivity towards the GCN5 and pCAF bromodomains. These models can also be designed to optimize for desirable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). researchgate.net A machine-learning algorithm called Microscopic Imaging of Epigenetic Landscapes (MIEL) has been developed to automate high-throughput screens for epigenetic drugs by analyzing microscope images, a technique that could be adapted to screen for compounds with effects similar to CPTH6. drugtargetreview.comsciencedaily.com

AI/ML Application Description Impact on CPTH6 Research
Predictive Modeling (QSAR) Train ML models on existing thiazole derivatives to predict the biological activity of new analogs.Accelerate the identification of more potent GCN5/pCAF inhibitors.
De Novo Drug Design Use generative adversarial networks (GANs) or recurrent neural networks (RNNs) to design novel molecules with optimized properties.Create next-generation CPTH6 analogs with improved efficacy, selectivity, and drug-like properties.
Biomarker Discovery Analyze multi-omics data from CPTH6-treated cells to identify complex signatures that predict drug response.Enable patient stratification for potential clinical trials based on their tumor's molecular profile.

Future Directions and Research Perspectives on Cpth6 Hydrobromide

Elucidating Novel Biological Targets and Mechanisms of Action for CPTH6 Hydrobromide

This compound is a thiazole (B1198619) derivative that has been identified as a selective inhibitor of the lysine (B10760008) acetyltransferase (KAT) activity of Gcn5 (General control non-derepressible 5) and pCAF (p300/CBP-associated factor). medchemexpress.com Unlike other histone acetyltransferase (HAT) inhibitors, CPTH6 does not significantly affect the activity of p300 or CBP, highlighting its specificity. Its mechanism of action involves the inhibition of histone acetylation, particularly of H3 and H4 histones, which leads to a more condensed chromatin structure and subsequent modulation of gene expression. caymanchem.com

Research has demonstrated that CPTH6 can induce histone hypoacetylation in various cancer cell lines. medchemexpress.comcaymanchem.com Specifically, it has been shown to decrease the acetylation of histone H3 at lysine 18 in a dose-dependent manner, without affecting the methylation of histone H3 at lysines 4 and 9. Beyond histones, CPTH6 has also been found to inhibit the acetylation of α-tubulin. caymanchem.com This inhibition of acetylation is correlated with its cytotoxic effects in cancer cells. caymanchem.com The compound has been observed to induce cell cycle arrest in the G0/G1 phase and promote apoptosis in acute myeloid leukemia (AML) cells. Furthermore, CPTH6 is known to disrupt autophagy by interfering with ATG7-mediated autophagosomal membrane elongation. These findings underscore the potential of CPTH6 as a chemical tool to explore the roles of Gcn5 and pCAF in various cellular processes.

Future research should aim to further delineate the downstream molecular pathways affected by CPTH6-mediated inhibition of Gcn5 and pCAF. Unraveling the full spectrum of its biological targets, including non-histone proteins, will provide a more comprehensive understanding of its mechanism of action. Investigating the precise molecular interactions between CPTH6 and its target enzymes could also pave the way for the design of even more potent and selective inhibitors.

Exploration of this compound as a Molecular Probe for Fundamental Biological Processes

The specificity of this compound for Gcn5 and pCAF makes it an invaluable molecular probe for dissecting the roles of these enzymes in fundamental biological processes. Its demonstrated effects on apoptosis, the cell cycle, and autophagy provide a solid foundation for further exploration. By selectively inhibiting these two HATs, researchers can investigate their specific contributions to gene regulation, DNA repair, and cellular metabolism.

In studies on pluripotency and cellular reprogramming, CPTH6 has been used to probe the role of histone acetylation. For instance, it has been utilized alongside other epigenetic modifiers to study the interplay between different histone modifications, such as the relationship between H3K79 methylation and histone acetylation. Research has shown that inhibiting GCN5 with CPTH6 can impact the generation of induced pluripotent stem cells (iPSCs), suggesting a critical role for GCN5-mediated acetylation in this process.

The use of CPTH6 as a molecular probe extends to understanding disease mechanisms. In non-small cell lung cancer (NSCLC), it has been shown to preferentially target lung cancer stem-like cells (LCSCs) and inhibit their growth both in vitro and in vivo. This suggests that Gcn5 and pCAF play a crucial role in maintaining the stemness of these cancer cells. Future studies could leverage CPTH6 to explore the involvement of these HATs in other types of cancer and in other diseases with epigenetic components, such as neurodegenerative disorders and metabolic diseases.

Integration of Multi-Omics Data for Comprehensive Mechanistic Mapping of this compound

To gain a holistic understanding of the cellular effects of this compound, the integration of multi-omics data is a promising future direction. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive map of the molecular pathways modulated by this compound.

Transcriptomic analyses, such as RNA sequencing, can reveal the global changes in gene expression that occur upon treatment with CPTH6. This can help identify the specific genes and signaling pathways that are regulated by Gcn5 and pCAF. For example, transcriptomic studies could elucidate how CPTH6-induced histone hypoacetylation leads to the observed cell cycle arrest and apoptosis in cancer cells.

Proteomic approaches, including mass spectrometry-based techniques, can identify changes in the proteome and post-translational modifications following CPTH6 treatment. This can uncover novel non-histone substrates of Gcn5 and pCAF and provide insights into how their inhibition affects cellular signaling networks. For instance, a proteomics study could reveal changes in the levels of apoptosis-related proteins, confirming the mechanism of cell death induced by CPTH6. caymanchem.com

Metabolomic studies can shed light on how the inhibition of Gcn5 and pCAF by CPTH6 impacts cellular metabolism. Given the role of these HATs in regulating metabolic genes, understanding the metabolic consequences of their inhibition is crucial. The integration of these multi-omics datasets will be instrumental in building a comprehensive picture of the mechanism of action of CPTH6 and in identifying potential biomarkers of response.

Development of Advanced Delivery Systems for Targeted Research Applications of this compound (e.g., nanoparticles for in vitro or animal studies)

While this compound has shown efficacy in preclinical models, the development of advanced delivery systems could enhance its utility for targeted research applications. Formulating CPTH6 within nanoparticles, liposomes, or other nanocarriers could improve its solubility, stability, and bioavailability. Such delivery systems could also enable targeted delivery to specific cell types or tissues, thereby minimizing potential off-target effects and increasing its potency for in vitro and in vivo studies.

For instance, nanoparticles decorated with ligands that bind to receptors overexpressed on cancer cells could be used to specifically deliver CPTH6 to tumors. This targeted approach would be particularly valuable for in vivo studies, potentially leading to more effective tumor growth inhibition with reduced systemic toxicity. Similarly, for in vitro research, advanced delivery systems could facilitate more controlled and sustained release of the compound, allowing for more precise temporal studies of its effects on cellular processes.

The development of such targeted delivery systems would require a multidisciplinary approach, combining expertise in materials science, chemistry, and biology. While specific research on nanoparticle delivery of CPTH6 is still emerging, the broader field of nanomedicine offers a wealth of technologies that could be adapted for this purpose.

Collaborative Research Opportunities and Interdisciplinary Approaches in this compound Research

The multifaceted nature of this compound research presents numerous opportunities for collaborative and interdisciplinary approaches. To fully exploit the potential of this compound as a research tool and a potential therapeutic lead, collaboration between chemists, biochemists, molecular biologists, and clinicians is essential.

Chemists can work on synthesizing novel analogs of CPTH6 with improved potency, selectivity, and pharmacokinetic properties. caymanchem.com Biochemists and molecular biologists can continue to elucidate its mechanism of action and explore its effects in various biological contexts, from basic cellular processes to complex disease models. Collaborations with computational biologists could aid in the analysis of multi-omics data and in the modeling of the compound's interactions with its targets.

Furthermore, partnerships between academic research institutions and pharmaceutical companies could accelerate the translation of basic research findings into clinical applications. The study of epigenetic modifiers is a rapidly growing field, and collaborative efforts will be key to advancing our understanding and developing new therapeutic strategies. Interdisciplinary research projects focused on CPTH6 could lead to novel insights into the role of histone acetylation in health and disease and could ultimately pave the way for new treatments for cancer and other epigenetic disorders.

Conclusion

Summary of Key Research Findings and Mechanistic Insights on CPTH6 Hydrobromide

This compound is a thiazole (B1198619) derivative that has been identified as a specific and selective inhibitor of the Gcn5 and pCAF histone acetyltransferases (HATs). dcchemicals.comcaymanchem.comtargetmol.com This selectivity is a key feature, as it does not significantly affect the activity of other HATs like p300 or CBP. dcchemicals.comcaymanchem.comtargetmol.comcreativebiomart.netglpbio.comcaymanchem.comlabchem.com.myresearchgate.net The primary mechanism of action of CPTH6 involves the inhibition of the lysine (B10760008) acetyltransferase activity of Gcn5 and pCAF, leading to a reduction in the acetylation of both histone and non-histone proteins. caymanchem.comtargetmol.comcreativebiomart.netglpbio.comcaymanchem.comlabchem.com.myresearchgate.netnih.gov

Key Research Findings:

Histone Hypoacetylation: CPTH6 has been shown to decrease the acetylation of histone H3 and H4. caymanchem.comtargetmol.comcreativebiomart.netcaymanchem.comlabchem.com.myresearchgate.netnih.gov Specifically, it can reduce the acetylation of histone H3 at lysine 18 in a dose-dependent manner. dcchemicals.com

Non-Histone Protein Hypoacetylation: The inhibitory activity of CPTH6 extends to non-histone proteins, notably α-tubulin. caymanchem.comtargetmol.comcreativebiomart.netcaymanchem.comlabchem.com.myresearchgate.netnih.govnih.gov The reduction in α-tubulin acetylation has been observed in various cancer cell lines and even in in-vivo models. nih.gov

Cell Cycle Arrest and Apoptosis: A significant consequence of CPTH6 treatment in cancer cells is the induction of cell cycle arrest, primarily in the G0/G1 phase. caymanchem.comtargetmol.comcreativebiomart.netresearchgate.netnih.gov This is accompanied by the induction of apoptosis, or programmed cell death. caymanchem.comtargetmol.comcreativebiomart.netresearchgate.netnih.govnih.govmedchemexpress.com The apoptotic mechanism involves the mitochondrial pathway, characterized by a decrease in mitochondrial membrane potential and the release of cytochrome c into the cytosol. researchgate.netnih.gov

Impairment of Autophagy: Research has demonstrated that CPTH6 can impair the process of autophagy. dcchemicals.comcaymanchem.comcreativebiomart.netcaymanchem.commedchemexpress.com It appears to interfere with the degradation pathway of autophagosomes, potentially by affecting ATG7-mediated elongation of autophagosomal membranes. caymanchem.comtargetmol.comcreativebiomart.net

Preferential Targeting of Cancer Stem-like Cells: Studies on non-small cell lung cancer (NSCLC) have revealed that CPTH6 preferentially targets lung cancer stem-like cells (LCSCs) over more differentiated cancer cells. nih.gov This is a significant finding, as cancer stem cells are often implicated in tumor initiation, progression, and therapeutic resistance. nih.gov In LCSC lines, CPTH6 has been shown to induce apoptosis and reduce the expression of stemness markers. nih.gov

In Vivo Efficacy: In preclinical in-vivo models using LCSC-derived xenografts, CPTH6 has demonstrated the ability to inhibit tumor growth and reduce the cancer stem cell population within the tumors. nih.gov

Mechanistic Insights:

The core of CPTH6's mechanism lies in its ability to selectively inhibit Gcn5 and pCAF. These enzymes play a crucial role in regulating gene expression by adding acetyl groups to lysine residues on histones, which generally leads to a more open chromatin structure and increased transcription. By inhibiting these HATs, CPTH6 effectively induces a state of histone hypoacetylation, leading to chromatin condensation and altered gene expression profiles that can trigger cell cycle arrest and apoptosis. vincibiochem.it

The impact on α-tubulin acetylation is also noteworthy. Acetylation of α-tubulin is important for microtubule stability and function, which are critical for cell division, intracellular transport, and cell motility. The hypoacetylation of α-tubulin by CPTH6 could contribute to its anti-cancer effects by disrupting these essential cellular processes. nih.gov

Furthermore, the impairment of autophagy represents another layer of its mechanism. Autophagy can act as a survival mechanism for cancer cells under stress, so its inhibition by CPTH6 could enhance the compound's cell-killing effects. caymanchem.comtargetmol.comcreativebiomart.netmedchemexpress.com

Reiteration of the Academic Significance and Future Potential of this compound Research

The academic significance of this compound stems from its specificity as a dual inhibitor of Gcn5 and pCAF. This makes it a valuable chemical probe for dissecting the specific roles of these two HATs in various biological processes, from fundamental gene regulation to the pathology of diseases like cancer. dcchemicals.comresearchgate.net The study of CPTH6 provides a powerful tool to explore the consequences of inhibiting this particular branch of the epigenetic machinery.

The research on CPTH6 has significantly contributed to our understanding of the therapeutic potential of targeting histone acetyltransferases in oncology. nih.gov The finding that it preferentially targets cancer stem-like cells is particularly promising and opens up new avenues for developing strategies to overcome therapeutic resistance and tumor relapse. nih.gov

Future Potential:

The future potential of this compound research is substantial and multifaceted:

Therapeutic Development: While still in the preclinical stage, the demonstrated anti-tumor activity, especially against cancer stem cells, warrants further investigation for its development as a potential anticancer agent. nih.govksbu.edu.tr Future studies will likely focus on optimizing its efficacy, understanding its pharmacokinetic and pharmacodynamic properties in more detail, and exploring its use in combination with other cancer therapies.

Elucidating HAT Biology: CPTH6 will continue to be an important tool for basic research. It can be used to identify the specific downstream targets and pathways regulated by Gcn5 and pCAF in different cellular contexts. This will deepen our understanding of the complex regulatory networks governed by histone acetylation.

Exploring Other Therapeutic Areas: While the primary focus has been on cancer, the role of Gcn5 and pCAF in other diseases, such as inflammatory and metabolic disorders, is an emerging area of research. Future studies could explore the potential of CPTH6 or similar molecules in these other pathological conditions.

Biomarker Discovery: Research into the effects of CPTH6 could lead to the identification of biomarkers that predict sensitivity or resistance to HAT inhibitors. This would be crucial for patient stratification in future clinical trials. For instance, the baseline level of acetylated α-tubulin has been suggested as a potential predictive marker. nih.gov

Q & A

Q. How can conflicting data on CPTH6’s histone acetylation effects be resolved?

  • Methodological Answer :
  • Compare CPTH6 with pan-HDAC inhibitors (e.g., trichostatin A) using Western blot for histone H3/H4 acetylation. CPTH6 may preferentially target non-histone acetylation (e.g., α-tubulin) .
  • Perform chromatin immunoprecipitation (ChIP-seq) to assess locus-specific histone acetylation changes in treated vs. untreated cells .

Data Contradiction Analysis

  • Example : CPTH6 reduces VEGF in H1299 cells but shows no effect on HUVEC proliferation.
    • Resolution : Use conditioned media from CPTH6-treated tumor cells to test paracrine effects on HUVECs. CPTH6 may act indirectly via tumor-secreted factors rather than directly on endothelial cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.